molecular formula C41H81NO5 B15573639 A28-C6B2

A28-C6B2

Numéro de catalogue: B15573639
Poids moléculaire: 668.1 g/mol
Clé InChI: LRSNKXRFKNSFSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A28-C6B2 is a useful research compound. Its molecular formula is C41H81NO5 and its molecular weight is 668.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H81NO5

Poids moléculaire

668.1 g/mol

Nom IUPAC

2-butyloctyl 6-[[6-(2-butyloctoxy)-6-oxohexyl]-(5-hydroxypentyl)amino]hexanoate

InChI

InChI=1S/C41H81NO5/c1-5-9-13-18-28-38(26-11-7-3)36-46-40(44)30-20-15-22-32-42(34-24-17-25-35-43)33-23-16-21-31-41(45)47-37-39(27-12-8-4)29-19-14-10-6-2/h38-39,43H,5-37H2,1-4H3

Clé InChI

LRSNKXRFKNSFSY-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Development of A28 Therapeutics' AT-101: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101 is a first-in-class targeted oncolytic peptide currently in late-stage clinical development by A28 Therapeutics for the treatment of various cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of AT-101, with a focus on the available preclinical and clinical data. AT-101 represents a novel therapeutic approach that leverages a targeted delivery system to induce rapid and selective immunogenic cell death in cancer cells, while sparing healthy tissues.[1][2]

Core Technology: Targeted Lytic Peptides

AT-101 is built upon A28 Therapeutics' targeted lytic peptide platform. This platform utilizes short chains of amino acids, known as lytic peptides, which possess cationic and amphipathic properties. These characteristics enable them to selectively disrupt the negatively charged cell membranes of cancer cells.[1][2] To enhance tumor specificity, the lytic peptide is conjugated to a targeting ligand that binds to receptors overexpressed on the surface of cancer cells.[3][4]

The lead lytic peptide in A28's platform is designated CLYP-71, a cationic lytic peptide. The specific amino acid sequence of CLYP-71 is proprietary and not publicly available at the time of this writing.

AT-101: A Targeted Lytic Peptide Conjugate

AT-101 is a conjugate of the CLYP-71 lytic peptide and a ligand for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[3][5] LHRH receptors are overexpressed in a wide range of solid tumors, including ovarian, breast, prostate, and pancreatic cancers, making them an attractive target for directed cancer therapy.[3][4]

Mechanism of Action

The mechanism of action of AT-101 is a multi-step process designed to be both direct-acting and to stimulate an anti-tumor immune response:

  • Targeting and Binding: Following intravenous administration, AT-101 circulates throughout the body and its LHRH ligand specifically binds to LHRH receptors on the surface of cancer cells.[1][2]

  • Electrostatic Attraction and Membrane Disruption: Upon binding, the positively charged CLYP-71 lytic peptide component is attracted to the negatively charged cancer cell membrane. This interaction leads to the disruption of the cell membrane's integrity.[1][2]

  • Rapid Immunogenic Cell Death (ICD): The membrane disruption causes rapid cell lysis and death. This form of cell death is immunogenic, meaning it stimulates an immune response.[1][2] The dying cancer cells release damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941), ATP, and high mobility group box 1 (HMGB1).[6][7][8] These DAMPs act as "danger signals" to the immune system.

  • Immune System Activation: The released DAMPs recruit and activate antigen-presenting cells (APCs), such as dendritic cells. These APCs then process and present tumor-associated antigens to T cells, leading to a tumor-specific adaptive immune response.[6][7] This can result in the killing of remaining cancer cells and potentially long-term anti-tumor immunity.

Preclinical Development

AT-101, formerly known as EP-100, has been the subject of over 70 preclinical studies.[3] While detailed protocols for these studies are not publicly available, the published literature provides insights into the types of experiments conducted.

In Vitro Studies
  • Cytotoxicity Assays: The cytotoxic activity of AT-101 was evaluated against various LHRH receptor-positive cancer cell lines. These assays likely involved incubating cancer cells with varying concentrations of AT-101 and measuring cell viability using methods such as MTT or LDH release assays.

  • Mechanism of Action Studies: Experiments were likely performed to confirm the proposed mechanism of action, including assays to detect membrane disruption and the hallmarks of immunogenic cell death (e.g., calreticulin exposure, ATP release, HMGB1 release).

In Vivo Studies
  • Xenograft Models: The anti-tumor efficacy of AT-101 was likely tested in animal models, such as immunodeficient mice bearing human cancer cell line xenografts. These studies would involve administering AT-101 to the animals and monitoring tumor growth over time.

  • Toxicity Studies: Preclinical toxicology studies in animals were conducted to assess the safety profile of AT-101 and determine a safe starting dose for human clinical trials.

Clinical Development

AT-101 has undergone Phase 1 and Phase 2 clinical trials, involving over 85 patients.[1][2]

Phase 1 Clinical Trial

A first-in-human, open-label, dose-escalation Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AT-101 (EP-100) in patients with advanced solid tumors expressing the LHRH receptor.

Table 1: Summary of Phase 1 Clinical Trial of AT-101 (EP-100)

ParameterDetails
Study Design Open-label, dose-escalation
Patient Population Patients with advanced, LHRH receptor-positive solid tumors
Primary Objectives To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of AT-101
Secondary Objectives To characterize the pharmacokinetic profile of AT-101 and to assess preliminary anti-tumor activity
Results The MTD was not reached. The most common treatment-related adverse event was a transient and manageable infusion-related reaction. The recommended Phase 2 dose was established.
Phase 2 Clinical Trial

A multicenter, open-label, randomized Phase 2 trial was conducted to evaluate the efficacy and safety of AT-101 (EP-100) in combination with paclitaxel (B517696) versus paclitaxel alone in patients with recurrent or refractory ovarian cancer.

Table 2: Key Efficacy Results from Phase 2 Clinical Trial in Ovarian Cancer

EndpointAT-101 + PaclitaxelPaclitaxel Alone
Overall Response Rate (ORR) in all patients 35%33%
ORR in patients with liver metastases 69%17%
Increase in Overall Survival (OS) in patients with liver metastases 61%-

Data from a subset analysis of patients with metastatic ovarian cancer with liver metastases.[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of AT-101 are proprietary to A28 Therapeutics and are not publicly available. However, based on standard methodologies in the field, the following provides a general overview of the likely protocols used.

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Culture: LHRH receptor-positive cancer cell lines (e.g., MCF-7, MDA-MB-435S) and a negative control cell line are cultured in appropriate media and conditions.[3]

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of AT-101.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay, which measures metabolic activity, or an LDH assay, which measures membrane integrity.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Murine Xenograft Model (General Protocol)
  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with LHRH receptor-positive human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered AT-101 (e.g., via intravenous injection) or a vehicle control at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

Immunogenic Cell Death Marker Assays (General Protocol)
  • Calreticulin Exposure: Treated cells are stained with an anti-calreticulin antibody and analyzed by flow cytometry to detect surface exposure.

  • ATP Release: The concentration of ATP in the cell culture supernatant is measured using a luciferin/luciferase-based assay.

  • HMGB1 Release: The amount of HMGB1 released into the supernatant is quantified using an ELISA kit.

Visualizations

Signaling Pathway and Mechanism of Action

AT101_Mechanism_of_Action cluster_blood Bloodstream cluster_cancer_cell LHRH-R Positive Cancer Cell cluster_tme Tumor Microenvironment AT101 AT-101 LHRH_R LHRH Receptor AT101->LHRH_R 1. Binding Membrane Cell Membrane (Negatively Charged) LHRH_R->Membrane 2. Attraction ICD Immunogenic Cell Death Membrane->ICD 3. Lysis DAMPs DAMPs (ATP, HMGB1, Calreticulin) ICD->DAMPs 4. Release APC Antigen Presenting Cell (APC) DAMPs->APC 5. Activation T_Cell T Cell APC->T_Cell 6. Priming T_Cell->ICD 7. Tumor Killing

Caption: AT-101 Mechanism of Action.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Outcome Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) ICD_Assays ICD Marker Assays (Calreticulin, ATP, HMGB1) Efficacy Efficacy Assessment (EC50, Tumor Growth Inhibition) Cytotoxicity->Efficacy ICD_Assays->Efficacy Xenograft Murine Xenograft Models Toxicity Toxicology Studies Xenograft->Efficacy Safety Safety Profile Toxicity->Safety

Caption: Preclinical Evaluation Workflow for AT-101.

Conclusion

A28 Therapeutics' AT-101 is a promising targeted oncolytic peptide with a unique dual mechanism of action that combines direct cancer cell killing with the stimulation of an anti-tumor immune response. Preclinical and clinical data to date suggest a favorable safety profile and encouraging efficacy, particularly in heavily pre-treated patients with liver metastases. Further clinical development is ongoing to fully elucidate the therapeutic potential of AT-101 in various cancer indications. The targeted lytic peptide platform holds the potential for the development of a new class of cancer therapeutics with broad applicability.

References

Foundational Research on Targeted Lytic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted lytic peptides represent a promising frontier in oncology, offering a distinct mechanism of action that can overcome conventional drug resistance. These peptides are engineered to selectively disrupt the cell membranes of cancer cells, leading to rapid cell death while minimizing damage to healthy tissues. This technical guide provides an in-depth overview of the foundational research in this field, covering the core principles of their design, mechanisms of action, and preclinical evaluation. Quantitative data on peptide efficacy and toxicity are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development in this area.

Introduction to Targeted Lytic Peptides

Lytic peptides are a class of molecules, often cationic and amphipathic, that can permeabilize and disrupt cell membranes.[1][2] While naturally occurring lytic peptides have broad-spectrum activity, recent advancements have focused on engineering these peptides to specifically target cancer cells.[1] This targeting is crucial for their therapeutic application, aiming to enhance their efficacy against tumors while reducing off-target toxicity.[1][3] The primary appeal of targeted lytic peptides lies in their unique mechanism of action—direct membrane disruption—which is less susceptible to the resistance mechanisms that plague many traditional chemotherapeutics.[2]

Mechanisms of Action: Disrupting the Cancer Cell Membrane

The anticancer activity of lytic peptides is primarily driven by their ability to selectively interact with and disrupt the plasma membrane of cancer cells. This selectivity is often attributed to the differences in membrane composition between cancerous and non-cancerous cells, such as the increased presence of negatively charged phospholipids (B1166683) on the outer leaflet of cancer cell membranes.[4] The interaction and subsequent disruption of the cell membrane can be described by several models:

  • Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore, much like the staves of a barrel. The hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions form the aqueous channel.[4][5][6]

  • Toroidal Pore Model: This model also involves the formation of a pore, but the peptides are associated with the lipid headgroups, inducing the lipid monolayer to bend and line the pore. This creates a "wormhole" that allows for the passage of ions and small molecules, leading to cell lysis.[4][5][6]

  • Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.[4]

The following diagram illustrates the primary models of lytic peptide-induced membrane disruption.

Lytic Peptide Mechanisms of Action cluster_0 Membrane Interaction cluster_1 Pore Formation Models cluster_2 Membrane Disruption Model Peptide Peptide Cancer_Cell_Membrane Cancer Cell Membrane (Negatively Charged) Peptide->Cancer_Cell_Membrane Electrostatic Attraction Barrel_Stave Barrel-Stave Pore Cancer_Cell_Membrane->Barrel_Stave Peptide Insertion & Aggregation Toroidal_Pore Toroidal Pore Cancer_Cell_Membrane->Toroidal_Pore Peptide-Lipid Interaction Carpet_Model Carpet Model Cancer_Cell_Membrane->Carpet_Model Surface Accumulation Cell_Lysis Cell_Lysis Barrel_Stave->Cell_Lysis Ion Leakage Toroidal_Pore->Cell_Lysis Ion & Molecule Leakage Carpet_Model->Cell_Lysis Membrane Disintegration

Caption: Models of lytic peptide-induced membrane disruption.

Design and Targeting Strategies

To enhance the therapeutic window of lytic peptides, various design and targeting strategies have been developed. These strategies aim to increase the local concentration of the peptide at the tumor site, thereby maximizing its lytic activity against cancer cells while minimizing systemic toxicity.

Receptor-Mediated Targeting

This approach involves conjugating the lytic peptide to a ligand that binds to a receptor overexpressed on the surface of cancer cells.[7][8] This directs the peptide to the tumor, where it can then exert its lytic effect. Common targets include growth factor receptors and hormone receptors.[1][2]

Tumor Microenvironment-Responsive Peptides

The tumor microenvironment (TME) possesses unique characteristics that can be exploited for targeted peptide activation.

  • pH-Sensitive Peptides: The extracellular pH of solid tumors is often lower (more acidic) than that of normal tissues. Peptides can be designed to be inactive at physiological pH and become active in the acidic TME, a feature that can be controlled by incorporating pH-sensitive amino acids like histidine.[9]

  • Enzyme-Activatable Peptides: Many tumors overexpress certain proteases, such as matrix metalloproteinases (MMPs). "Masked" lytic peptides can be designed with a cleavable linker that is recognized by these tumor-specific proteases. Upon cleavage, the lytic activity of the peptide is unleashed specifically within the tumor.[1]

The following diagram illustrates the workflow for designing and activating a protease-activatable targeted lytic peptide.

Protease-Activatable Lytic Peptide Workflow Start Design Phase Targeting_Moiety Targeting Moiety (e.g., Antibody, Ligand) Start->Targeting_Moiety Cleavable_Linker Protease-Cleavable Linker Start->Cleavable_Linker Lytic_Peptide Lytic Peptide (Masked) Start->Lytic_Peptide Conjugation Conjugation Targeting_Moiety->Conjugation Cleavable_Linker->Conjugation Lytic_Peptide->Conjugation Inactive_Conjugate Inactive Peptide Conjugate Conjugation->Inactive_Conjugate Tumor_Microenvironment Tumor Microenvironment (High Protease Activity) Inactive_Conjugate->Tumor_Microenvironment Systemic Administration Activation Protease Cleavage Tumor_Microenvironment->Activation Active_Peptide Active Lytic Peptide Activation->Active_Peptide Cell_Lysis Cancer Cell Lysis Active_Peptide->Cell_Lysis

Caption: Workflow for a protease-activatable lytic peptide.

Quantitative Efficacy and Toxicity of Targeted Lytic Peptides

The preclinical evaluation of targeted lytic peptides involves quantifying their efficacy against cancer cells and their toxicity towards normal cells. Key metrics include the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against cancer cell lines, and the half-maximal hemolytic concentration (HC50) against red blood cells as a measure of systemic toxicity.

Table 1: In Vitro Efficacy of Targeted Lytic Peptides Against Cancer Cell Lines

Peptide/ConjugateCancer Cell LineIC50 / EC50 (µM)Targeting Strategy
Hecate-βCGMDA-MB-435S (Breast)6.6 (EC50)LH/CG Receptor
Phor21-βCGMCF-7 (Breast)Not specified, but potentLH/CG Receptor
TP-ToxDU145 (Prostate)2.5 (EC50)LTVSPWY peptide
TP-ToxMDA-MB-435S (Breast)2.5 (EC50)LTVSPWY peptide
TP-ToxSKBR3 (Breast)2.5 (EC50)LTVSPWY peptide
mHALT-1-scFvSW-480 (Colorectal)25.39 (IC50, µg/mL)scFv against KRAS
P39MCF-7 (Breast)100 (CC50, µg/mL)Lactoferrin-derived
P40MCF-7 (Breast)100 (CC50, µg/mL)Lactoferrin-derived
P39MDA-MB-231 (Breast)950 (CC50, µg/mL)Lactoferrin-derived
P40MDA-MB-231 (Breast)1000 (CC50, µg/mL)Lactoferrin-derived

Table 2: Hemolytic Activity of Lytic Peptides

PeptideHemolytic Activity (HC50 in µM or MHC in µg/mL)Comments
General Lytic PeptidesVaries widely; high HC50 is desirableA key indicator of off-target toxicity.[6]
HPRP-A1 analogsSpecific values not provided, but measuredCompared against HeLa cell cytotoxicity.[10][11]
Various PeptidesDataset of 1924 peptides with HC50 valuesUsed for developing predictive models.[12][13]
Chemically Modified PeptidesMHC ≤ 250 µg/mL or HC50 ≤ 100 µM considered hemolyticCriteria for classifying hemolytic peptides.[14]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for Fmoc-based solid-phase peptide synthesis.[2][3][7][8][15]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HOBt) and add it to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the lytic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the peptide.

Membrane Permeabilization: Calcein (B42510) Leakage Assay

This assay measures the ability of a lytic peptide to disrupt lipid vesicles by monitoring the release of a fluorescent dye.[21][22][23][24][25]

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein dye.

  • Removal of Free Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

  • Leakage Assay:

    • Place the liposome suspension in a fluorometer cuvette.

    • Add the lytic peptide to the cuvette and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

    • After the peptide-induced leakage has stabilized, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal.

  • Data Analysis: Calculate the percentage of calcein leakage induced by the peptide relative to the maximum leakage caused by the detergent.

In Vivo Efficacy: Xenograft Tumor Model

Animal models are crucial for evaluating the in vivo efficacy and toxicity of targeted lytic peptides.[26][27][28][29][30]

  • Cell Culture: Culture the desired human cancer cell line.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Peptide Administration: Administer the targeted lytic peptide via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo antitumor efficacy of the peptide.

The following diagram outlines the general workflow for a preclinical in vivo xenograft study.

In Vivo Xenograft Workflow Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Cell Injection Cell_Culture->Tumor_Implantation Animal_Model Immunodeficient Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (Peptide Administration) Randomization->Treatment_Group Control_Group Control Group (Vehicle Administration) Randomization->Control_Group Efficacy_Assessment Efficacy Assessment (Tumor Volume, Body Weight) Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology) Efficacy_Assessment->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis

Caption: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

Targeted lytic peptides hold significant promise as a novel class of anticancer therapeutics. Their distinct membrane-disrupting mechanism of action offers the potential to overcome resistance to conventional therapies. The ongoing development of sophisticated targeting strategies, such as responsiveness to the tumor microenvironment, is continually improving their specificity and reducing systemic toxicity. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these promising molecules. Future research will likely focus on refining targeting moieties, exploring novel peptide sequences, and developing combination therapies to further enhance the therapeutic potential of targeted lytic peptides in the fight against cancer.

References

AT-101: A Technical Guide to its Molecular Targeting of Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-101, the (-)-enantiomer of gossypol (B191359), is a small molecule inhibitor that has garnered significant interest for its anticancer properties. It functions primarily as a BH3 mimetic, targeting the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in various malignancies and contribute to therapeutic resistance. By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, thereby lowering the threshold for apoptosis. This action reactivates the intrinsic apoptotic pathway, leading to cancer cell death. Furthermore, AT-101 has been shown to induce autophagy and modulate other critical signaling pathways, including the SAPK/JNK and PI3K/Akt pathways. This guide provides an in-depth overview of the molecular mechanisms of AT-101, a compilation of its activity across various cancer cell lines, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action: Targeting the Core of Cancer Cell Survival

AT-101's primary mechanism of action is the inhibition of anti-apoptotic Bcl-2 family proteins.[1][2][3] These proteins are crucial for cancer cell survival as they sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing the initiation of programmed cell death.

  • BH3 Mimicry and Apoptosis Induction: AT-101 mimics the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 proteins. It binds with high affinity to a hydrophobic groove on the surface of Bcl-2, Bcl-xL, and Mcl-1, displacing pro-apoptotic proteins.[4][5][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4] Gossypol-induced apoptosis is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[4]

  • Induction of NOXA and Mcl-1 Inhibition: Recent studies suggest that AT-101 may selectively inhibit Mcl-1, a key resistance factor in many cancers, through the induction and stabilization of the pro-apoptotic protein NOXA.[7][8] NOXA specifically neutralizes Mcl-1, providing an alternative strategy to direct Mcl-1 inhibition.

  • Autophagy Modulation: In addition to apoptosis, AT-101 can induce autophagy, a cellular self-degradation process.[4][9][10] The interplay between AT-101-induced autophagy and apoptosis is complex and appears to be context-dependent, potentially serving as a complementary cell death mechanism.

  • Modulation of Other Signaling Pathways: AT-101 has been shown to activate the pro-apoptotic SAPK/JNK pathway.[1] It can also interfere with other cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and in certain contexts, inhibit hedgehog and notch signaling.[11]

Quantitative Data: In Vitro Efficacy of AT-101/Gossypol

The cytotoxic and antiproliferative effects of AT-101 and its racemic mixture, gossypol, have been quantified across a wide range of human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency. The levorotatory isomer, AT-101, is generally more potent than the dextrorotatory (+)-isomer.[7][9]

Cancer Type Cell Line Compound IC50 (µM) Reference(s)
Leukemia Jurkat TAT-1011.9[1]
U937AT-1012.4[1]
K562Racemic Gossypol23-46[9]
K562(-)-Gossypol (AT-101)~20[12]
Acute Myeloid Leukemia Primary CD34+ BlastsAT-1012.45 - 76.00[5]
Lung Cancer (SCLC) H69Racemic Gossypol23-46[9]
Lung Adenocarcinoma NCI-H522AT-101~7 (GI50)[13]
Head and Neck (HNSCC) UM-SCC linesAT-1012 - 10[12]
Endometrial Cancer RL95-2Racemic Gossypol1.3 - 18.9[14]
Ovarian Cancer SKOV-3Racemic Gossypol1.3 - 18.9[14]
OVCA 433Racemic Gossypol0.86 - 1.98[7]
Adrenocortical Carcinoma NCI-H295RRacemic Gossypol1.3 - 18.9[14]
SW-13Racemic Gossypol1.3 - 18.9[14]
Thyroid Cancer TTRacemic Gossypol1.3 - 18.9[14]
Melanoma SK-mel-19Racemic Gossypol23-46[9]
Cervical Cancer SihasRacemic Gossypol23-46[9]

Core Experimental Protocols

The following protocols are foundational for assessing the molecular targeting of cancer cells by AT-101.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][15]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AT-101 in culture medium. Remove the medium from the wells and add 100 µL of the AT-101 dilutions. Include untreated and vehicle-only (e.g., DMSO) control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well.[16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8][15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of AT-101 concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with AT-101 at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[4]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the pathways targeted by AT-101.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., Bcl-2, Mcl-1, cleaved Caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[1][2]

Protocol:

  • Cell Lysis: After treatment with AT-101, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[19]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. Target proteins include Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control to determine relative protein expression.

Mandatory Visualizations

Signaling Pathways

AT101_Apoptosis_Pathway cluster_AT101 AT-101 (Gossypol) cluster_Bcl2 Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Effectors cluster_Mitochondrion Mitochondrion cluster_Caspase Caspase Cascade AT101 AT-101 Bcl2 Bcl-2 Bcl-xL AT101->Bcl2 Inhibits Mcl1 Mcl-1 AT101->Mcl1 Inhibits BaxBak Bax / Bak Bcl2->BaxBak Mcl1->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: AT-101 induced intrinsic apoptosis pathway.

Caption: AT-101 induced autophagy via Bcl-2/Beclin-1.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for AT-101 Evaluation start Cancer Cell Lines (e.g., MCF-7, HCT116, A549) treatment Treat with varying concentrations of AT-101 start->treatment viability Phase 1: Assess Cytotoxicity (MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Phase 2: Quantify Apoptosis (Annexin V / PI Staining) ic50->apoptosis Use IC50 concentration flow Flow Cytometry Analysis (% Apoptotic Cells) apoptosis->flow mechanism Phase 3: Elucidate Mechanism (Western Blot) flow->mechanism proteins Analyze Key Proteins: - Bcl-2 Family (Bcl-2, Mcl-1) - Caspases (cleaved C3) - PARP (cleaved) mechanism->proteins conclusion Conclusion: Correlate protein changes with apoptosis and cytotoxicity proteins->conclusion

Caption: A logical workflow for evaluating AT-101.

Conclusion and Future Directions

AT-101 is a potent, orally available small molecule that effectively targets the Bcl-2 family of anti-apoptotic proteins, representing a promising strategy to overcome resistance to conventional cancer therapies.[1] Its ability to induce both apoptosis and autophagy highlights its multi-faceted approach to inhibiting cancer cell survival. While single-agent activity in clinical trials has been modest in some settings, its true potential may lie in combination therapies, where it can sensitize cancer cells to chemotherapy or radiation.[20][21][22] Future research should continue to explore rational combinations of AT-101 with other targeted agents and immunotherapies, and to identify predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the clinical development of AT-101 and other BH3 mimetics.

References

Unveiling the Immunogenic Potential of AT-101: A Technical Guide to a Novel Anti-Cancer Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms by which AT-101, a potent pan-Bcl-2 inhibitor, is hypothesized to induce immunogenic cell death (ICD), a promising anti-cancer strategy that bridges chemotherapy with immunotherapy. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction: AT-101 and the Paradigm of Immunogenic Cell Death

AT-101, the R-(-)-enantiomer of gossypol (B191359), is a small molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] By binding to the BH3 domain of these proteins, AT-101 disrupts their function, leading to the activation of the intrinsic apoptotic pathway in cancer cells.[1][3] This targeted induction of apoptosis has positioned AT-101 as a promising agent in various cancer therapies, with numerous clinical trials investigating its efficacy as a monotherapy and in combination with standard treatments.[4]

Beyond its established role in apoptosis induction, emerging evidence suggests that AT-101 and its parent compound, gossypol, may trigger a more profound anti-tumor response through the induction of immunogenic cell death (ICD). ICD is a unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[5][6] This process transforms dying cancer cells into an in-situ vaccine, capable of priming a robust and durable anti-tumor immune response.[6]

This guide will delve into the core mechanisms by which AT-101 is proposed to induce ICD, focusing on the key hallmarks of this process: the surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). We will also explore the upstream signaling pathways, including the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which are believed to be pivotal in initiating AT-101-mediated ICD.

Core Mechanism: From Bcl-2 Inhibition to Immune Activation

The primary mechanism of action of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins.[1][2][3] This leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2] However, the induction of ICD involves a more intricate cascade of events that precedes and accompanies apoptosis.

Upstream Triggers: ER Stress and ROS Production

Evidence from studies on gossypol suggests that AT-101 likely induces significant ER stress and ROS production in cancer cells.[4][7][8] The inhibition of Bcl-2 proteins, which are also localized to the ER membrane, can disrupt calcium homeostasis and protein folding, leading to the unfolded protein response (UPR).[4] This ER stress, in turn, is a potent inducer of ROS.[8]

dot

AT101_Upstream_Signaling AT-101 AT-101 Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) AT-101->Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) Inhibition Apoptosis Apoptosis AT-101->Apoptosis Induction of ER Stress ER Stress Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1)->ER Stress Disruption of Ca2+ Homeostasis Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1)->Apoptosis Suppression of ROS Production ROS Production ER Stress->ROS Production Immunogenic Cell Death Immunogenic Cell Death ER Stress->Immunogenic Cell Death Initiation of ROS Production->Immunogenic Cell Death Initiation of

AT-101 induced upstream signaling cascade.
Hallmarks of Immunogenic Cell Death Induced by AT-101

The induction of ER stress and ROS production by AT-101 is hypothesized to trigger the emission of key DAMPs that characterize ICD.

  • Calreticulin (CRT) Exposure: ER stress is a known trigger for the translocation of CRT from the ER lumen to the cell surface.[9] Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[9]

  • ATP Secretion: The stress induced by AT-101 is also expected to lead to the active secretion of ATP into the extracellular space.[10] Extracellular ATP acts as a "find-me" signal, recruiting immune cells to the tumor microenvironment and activating the NLRP3 inflammasome in DCs.[11]

  • HMGB1 Release: In the later stages of apoptosis induced by AT-101, the loss of plasma membrane integrity leads to the passive release of the nuclear protein HMGB1.[12] Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation and activation.[6]

dot

AT101_ICD_Hallmarks cluster_DAMPs Damage-Associated Molecular Patterns (DAMPs) Calreticulin (CRT) Exposure Calreticulin (CRT) Exposure Dendritic Cell (DC) Dendritic Cell (DC) Calreticulin (CRT) Exposure->Dendritic Cell (DC) Phagocytosis ('Eat-me' signal) ATP Secretion ATP Secretion ATP Secretion->Dendritic Cell (DC) Recruitment & Activation ('Find-me' signal) HMGB1 Release HMGB1 Release HMGB1 Release->Dendritic Cell (DC) Maturation (TLR4 signaling) AT-101-Treated Cancer Cell AT-101-Treated Cancer Cell AT-101-Treated Cancer Cell->Calreticulin (CRT) Exposure Induces AT-101-Treated Cancer Cell->ATP Secretion Induces AT-101-Treated Cancer Cell->HMGB1 Release Induces T-Cell Priming & Anti-Tumor Immunity T-Cell Priming & Anti-Tumor Immunity Dendritic Cell (DC)->T-Cell Priming & Anti-Tumor Immunity Antigen Presentation

Hallmarks of AT-101-induced immunogenic cell death.

Quantitative Data on ICD Induction

While direct and comprehensive quantitative data for AT-101-induced ICD is still emerging, studies on its parent compound, gossypol, provide valuable insights into its potential.

DAMPCancer Cell LineTreatmentFold Change vs. ControlReference
ATP HepG2 (Hepatoma)10 µM Gossypol (24h)~0.5 (relative ATP content)[10]
HCT-116 (Colon Carcinoma)10 µM Gossypol (24h)~0.6 (relative ATP content)[10]
ER Stress (CHOP) BxPC-3 (Pancreatic)10 µM Gossypol (24h)Upregulated[4]
MIA PaCa-2 (Pancreatic)10 µM Gossypol (24h)Upregulated[4]
ROS HCT116 (Colon)5 µM Gossypol (24h)Increased MFI[8]
Male Germline Stem Cells5 µM Gossypol (6h)Increased H2O2[7]

Note: The ATP data reflects a decrease in intracellular ATP, which can be indicative of secretion or metabolic disruption preceding cell death.

Experimental Protocols for Assessing AT-101-Induced ICD

To rigorously evaluate the immunogenic potential of AT-101, a series of well-defined experimental protocols are essential.

Workflow for In Vitro ICD Assessment

dot

in_vitro_workflow cluster_assays DAMPs and Stress Marker Analysis Cancer Cell Culture Cancer Cell Culture AT-101 Treatment AT-101 Treatment Cancer Cell Culture->AT-101 Treatment Harvest Supernatant & Cells Harvest Supernatant & Cells AT-101 Treatment->Harvest Supernatant & Cells Calreticulin (Flow Cytometry) Calreticulin (Flow Cytometry) Harvest Supernatant & Cells->Calreticulin (Flow Cytometry) ATP (Luminescence Assay) ATP (Luminescence Assay) Harvest Supernatant & Cells->ATP (Luminescence Assay) HMGB1 (ELISA) HMGB1 (ELISA) Harvest Supernatant & Cells->HMGB1 (ELISA) ER Stress (Western Blot) ER Stress (Western Blot) Harvest Supernatant & Cells->ER Stress (Western Blot) ROS (Fluorescence Probe) ROS (Fluorescence Probe) Harvest Supernatant & Cells->ROS (Fluorescence Probe) Dendritic Cell Maturation Assay Dendritic Cell Maturation Assay Harvest Supernatant & Cells->Dendritic Cell Maturation Assay Co-culture

In vitro workflow for assessing AT-101-induced ICD.
Detailed Methodologies

4.2.1. Calreticulin Exposure Assay (Flow Cytometry) [1][2]

  • Cell Treatment: Plate cancer cells and treat with varying concentrations of AT-101 for different time points. Include a positive control (e.g., mitoxantrone) and a negative control (vehicle).

  • Staining: Harvest cells and wash with cold PBS. Stain with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) and a viability dye (e.g., DAPI or Propidium Iodide) in a suitable buffer.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (viability dye negative) and quantify the percentage of calreticulin-positive cells and the mean fluorescence intensity.

4.2.2. Extracellular ATP Secretion Assay (Luminescence-Based) [4][13]

  • Sample Collection: After treating cancer cells with AT-101, carefully collect the cell culture supernatant.

  • ATP Measurement: Use a commercially available luciferin/luciferase-based ATP assay kit. In a luminometer-compatible plate, mix the supernatant with the ATP detection reagent.

  • Luminometry: Measure the luminescence signal, which is directly proportional to the ATP concentration. Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.

4.2.3. HMGB1 Release Assay (ELISA) [14][15]

  • Supernatant Collection: Collect the cell culture supernatant from AT-101-treated and control cells.

  • ELISA Procedure: Use a commercially available HMGB1 ELISA kit. Coat a 96-well plate with an anti-HMGB1 capture antibody. Add the collected supernatants and standards to the wells. Follow the kit's instructions for incubation, washing, addition of the detection antibody, substrate, and stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the HMGB1 concentration in the samples based on the standard curve.

4.2.4. ER Stress and ROS Detection

  • ER Stress (Western Blot): [7][16] Lyse AT-101-treated cells and perform Western blotting to detect key ER stress markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.

  • ROS Production (Fluorescence Microscopy/Flow Cytometry): [8] Treat cells with a ROS-sensitive fluorescent probe (e.g., DCFDA). Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify ROS levels.

4.2.5. Dendritic Cell Maturation Assay [17][18]

  • Co-culture: Generate immature dendritic cells (DCs) from bone marrow precursors or monocytes. Co-culture these immature DCs with cancer cells that have been pre-treated with AT-101.

  • Flow Cytometry Analysis: After co-culture, harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers such as CD80, CD86, and MHC class II. Analyze the expression of these markers by flow cytometry to assess DC maturation.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., IL-12, TNF-α) in the co-culture supernatant by ELISA to further evaluate DC activation.

Conclusion and Future Directions

The available evidence strongly suggests that AT-101, in addition to its direct pro-apoptotic effects, has the potential to induce immunogenic cell death in cancer cells. The induction of ER stress and ROS production are likely key upstream events that trigger the release of critical DAMPs, including calreticulin, ATP, and HMGB1. While quantitative data for AT-101 is still forthcoming, studies on its parent compound, gossypol, provide a compelling rationale for further investigation.

The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms and quantifying the extent of AT-101-induced ICD. Future research should focus on generating comprehensive in vitro and in vivo data to validate these hypotheses. A thorough understanding of the immunogenic properties of AT-101 will be crucial for its optimal clinical development, potentially paving the way for novel combination therapies that synergistically harness both direct tumor cell killing and the power of the immune system to achieve durable anti-cancer responses.

References

The Impact of AT-101 on Cancer Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-101, the R-(-)-enantiomer of gossypol, is a promising small-molecule inhibitor targeting anti-apoptotic Bcl-2 family proteins. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, a process intrinsically linked to the permeabilization of mitochondrial membranes. This technical guide provides an in-depth analysis of AT-101's effects on the integrity of both mitochondrial and plasma membranes in cancer cells. It consolidates available quantitative data, details key experimental protocols for assessing membrane integrity, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

AT-101 acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] This action disrupts their ability to sequester pro-apoptotic proteins such as Bax and Bak.[1] The subsequent activation and oligomerization of Bax and Bak at the outer mitochondrial membrane lead to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway.[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspase cascades that culminate in cell death.[3][5] Beyond its well-documented role in MOMP, AT-101's influence extends to the plasma membrane, affecting its integrity and signaling functions. This guide explores these multifaceted effects on cancer cell membranes.

Quantitative Effects of AT-101 on Cell Viability and Apoptosis

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of AT-101 and its racemic mixture, gossypol, across various cancer cell lines. These values, primarily IC50 and ED50, provide a benchmark for the concentrations at which AT-101 exerts its biological effects, which are inherently linked to the loss of membrane integrity.

Table 1: IC50 Values of AT-101 and Gossypol in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)AssayReference
AT-101Jurkat TLeukemia1.9 (ED50)Apoptosis Assay[6]
AT-101U937Leukemia2.4 (ED50)Apoptosis Assay[6]
AT-101MM1.SMultiple Myeloma2.5 - 7.5MTT Assay[3]
AT-101Dox40Doxorubicin-Resistant Multiple Myeloma2.5 - 5.0MTT Assay[3]
AT-101LR5Melphalan-Resistant Multiple Myeloma2.5 - 5.0MTT Assay[3]
AT-101MM1.RDexamethasone-Resistant Multiple Myeloma2.5 - 5.0MTT Assay[3]
AT-101B-cell Lymphoma PanelB-cell Lymphoma1 - 10Cytotoxicity Assay[7]
Racemic GossypolSK-mel-19Melanoma23-46MTT & Flow Cytometry[4]
Racemic GossypolSihasCervical Cancer23-46MTT & Flow Cytometry[4]
Racemic GossypolH69Small Cell Lung Cancer23-46MTT & Flow Cytometry[4]
Racemic GossypolK562Myelogenous Leukemia23-46MTT & Flow Cytometry[4]
l-gossypol (AT-101)VariousMelanoma, Lung, Breast, Cervix, LeukemiaMean: 20MTT Assay[5]

Table 2: Time-Dependent Induction of Apoptosis by AT-101 in MM1.S Multiple Myeloma Cells

Treatment Time (hours)Concentration (µM)Apoptotic Cells (%)Reference
0100[3]
610~20[3]
1210~40[3]
2410~60[3]

Note: Apoptosis percentages are estimated from graphical data presented in the cited study.

Core Mechanisms of AT-101-Induced Membrane Permeabilization

Mitochondrial Outer Membrane Permeabilization (MOMP)

The primary mechanism by which AT-101 compromises membrane integrity is through the induction of MOMP. As a BH3 mimetic, AT-101 binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, preventing them from inhibiting the pro-apoptotic effector proteins Bax and Bak.[1][2] This leads to the oligomerization of Bax and Bak, forming pores in the outer mitochondrial membrane.[8][9] This process is a point of no return in the apoptotic cascade.

cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_OMM Outer Mitochondrial Membrane (OMM) CytochromeC Cytochrome c Apoptosis Apoptosis CytochromeC->Apoptosis Activates Caspases Bcl2 Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL, Mcl-1) BaxBak_inactive Inactive Bax/Bak Bcl2->BaxBak_inactive Inhibits BaxBak_active Active Bax/Bak Oligomer BaxBak_inactive->BaxBak_active Activation & Oligomerization BaxBak_active->CytochromeC Pore formation & Release AT101 AT-101 (Gossypol) AT101->Bcl2 Binds to BH3 groove AT101->BaxBak_inactive Relieves Inhibition

Figure 1: AT-101 induces MOMP by inhibiting Bcl-2 proteins.

Plasma Membrane Integrity

The loss of plasma membrane integrity is a hallmark of late-stage apoptosis and necrosis. While AT-101 primarily induces apoptosis, at higher concentrations or after prolonged exposure, it can lead to secondary necrosis and loss of plasma membrane integrity. This can be quantified by assays measuring the release of intracellular components or the uptake of membrane-impermeable dyes.

Experimental Protocols for Assessing Membrane Integrity

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage.

  • Principle: LDH released from cells with compromised membranes catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of damaged cells and can be measured spectrophotometrically.[10][11]

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and treat with various concentrations of AT-101 for desired time points.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt).

    • Incubate at room temperature, protected from light.

    • Add a stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

start Cancer Cells Treated with AT-101 membrane_damage Plasma Membrane Damage start->membrane_damage ldh_release LDH Release into Culture Medium membrane_damage->ldh_release reaction Add LDH Reaction Mix (Lactate, NAD+, Tetrazolium Salt) ldh_release->reaction formazan Formazan Production reaction->formazan measure Measure Absorbance at 490 nm formazan->measure

Figure 2: Workflow for the LDH release assay.

Propidium Iodide (PI) Staining and Flow Cytometry

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cells with compromised plasma membrane integrity.[12][13]

  • Principle: PI enters cells with damaged membranes and binds to DNA, exhibiting a significant increase in fluorescence. Flow cytometry is used to quantify the percentage of PI-positive (dead or dying) cells in a population.[13][14]

  • Protocol Outline:

    • Culture and treat cancer cells with AT-101.

    • Harvest cells and wash with a suitable buffer (e.g., PBS).

    • Resuspend cells in a staining buffer containing PI.

    • Incubate on ice and in the dark.

    • Analyze the cell suspension by flow cytometry, exciting at 488 nm and detecting emission at ~617 nm.

    • Gate the cell populations to determine the percentage of PI-positive cells.

start AT-101 Treated Cell Population pi_stain Add Propidium Iodide (PI) start->pi_stain live_cells Live Cells (Intact Membrane) PI Excluded pi_stain->live_cells dead_cells Dead/Dying Cells (Compromised Membrane) PI Uptake pi_stain->dead_cells flow Flow Cytometry Analysis live_cells->flow dead_cells->flow

Figure 3: Principle of Propidium Iodide staining for viability.

Mitochondrial Membrane Potential (MMP) Assay using JC-1

JC-1 is a cationic dye that exhibits a potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.[15][16]

  • Principle: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[15][16]

  • Protocol Outline:

    • Culture cells and treat with AT-101. Include a positive control for depolarization (e.g., FCCP or CCCP).

    • Incubate cells with JC-1 staining solution.

    • Wash cells to remove excess dye.

    • Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.

    • Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.

    • Calculate the red/green fluorescence ratio to quantify the change in MMP.

Signaling Pathways Implicated in AT-101-Mediated Membrane Effects

SAPK/JNK Pathway Activation

AT-101 has been shown to activate the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling pathway, which is involved in apoptosis induction.[1][6] While the precise upstream activators linking AT-101 to this pathway are not fully elucidated, it is known that mitochondrial stress, a direct consequence of AT-101's action, can trigger SAPK/JNK activation.

AT101 AT-101 MitoStress Mitochondrial Stress (MOMP, ROS) AT101->MitoStress ASK1 ASK1 (MAPKKK) MitoStress->ASK1 Activates MKK47 MKK4/7 (MAPKK) ASK1->MKK47 Phosphorylates JNK JNK (MAPK) MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Transcription of Pro-apoptotic Genes

Figure 4: AT-101-induced activation of the SAPK/JNK pathway.

Conclusion

References

The Specificity of AT-101 for Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has demonstrated pro-apoptotic activity in a range of cancer models. Its primary mechanism of action involves the inhibition of the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in tumor cells, contributing to their survival and resistance to therapy. This technical guide provides an in-depth exploration of the specificity of AT-101 for tumor cells over normal cells. We will delve into its molecular interactions, the signaling pathways it modulates, and present quantitative data from various studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction to AT-101 and its Target

AT-101 is a naturally derived polyphenolic compound that acts as a BH3 mimetic.[1][2] It competitively binds to the BH3 domain of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[3] This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4] The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers and is associated with tumor progression and resistance to conventional therapies.[5][6] This dependency of tumor cells on Bcl-2 family proteins for survival provides a therapeutic window for agents like AT-101.

Mechanism of Tumor Cell Specificity

The preferential cytotoxicity of AT-101 towards tumor cells is primarily attributed to their "addiction" to overexpressed anti-apoptotic Bcl-2 proteins for survival.[5] Normal cells, in contrast, do not typically exhibit this overexpression and have a lower threshold for apoptosis, making them less dependent on the constant inhibition of pro-apoptotic signals.[7]

Recent evidence suggests a more nuanced mechanism involving the pro-apoptotic BH3-only protein NOXA. AT-101 has been shown to induce the expression of NOXA, which in turn selectively neutralizes the anti-apoptotic protein Mcl-1.[8] This indirect mechanism of Mcl-1 inhibition can be particularly effective in tumors that are highly dependent on Mcl-1 for survival.

Furthermore, AT-101 has been found to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway, which can promote apoptosis.[9] The differential activation of this pathway in tumor versus normal cells may also contribute to the observed specificity.

Data Presentation: Comparative Efficacy of AT-101

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of AT-101 on various cancer cell lines compared to normal cells.

Table 1: Comparative IC50 Values of AT-101 in Cancer vs. Normal Cell Lines

Cell LineCell TypeOriginIC50 (µM)Reference
Cancer Cell Lines
JurkatT-cell LeukemiaHuman1.9[9]
U937Histiocytic LymphomaHuman2.4[9]
A549Non-Small Cell Lung CancerHuman3-9
H460Non-Small Cell Lung CancerHuman3-9
A2780Ovarian CancerHuman~5-10
A2780/CP70Cisplatin-resistant Ovarian CancerHuman~5-10
Normal Cells
Peripheral Blood Mononuclear Cells (PBMCs)Mixed LymphocytesHuman>20[10]
Normal Hematopoietic CellsCD34+ Stem/ProgenitorHumanModest effect at concentrations effective against AML blasts

Table 2: Comparative Apoptosis Induction by AT-101

Cell LineCell TypeAT-101 Concentration (µM)Exposure Time (h)Apoptosis Rate (%)Reference
Cancer Cell Lines
JurkatT-cell Leukemia524~40[9]
U937Histiocytic Lymphoma524~35[9]
ST88-14Malignant Peripheral Nerve Sheath TumorHuman15Significant increase in cell death[11]
Normal Cells
Peripheral Blood Mononuclear Cells (PBMCs)Mixed Lymphocytes2024Minimal[10]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of AT-101's mechanism and the methods used to study it.

AT101_Apoptosis_Pathway cluster_extrinsic AT-101 Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade AT101 AT-101 Bcl2_anti Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 AT101->Bcl2_anti Inhibits NOXA NOXA AT101->NOXA Induces Bax_Bak Pro-apoptotic Bax, Bak Bcl2_anti->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Permeabilizes NOXA->Bcl2_anti Inhibits Mcl-1 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: AT-101 induced intrinsic apoptosis pathway.

JNK_Pathway_Activation AT101 AT-101 Stress Cellular Stress AT101->Stress ASK1 ASK1 (MAP3K) Stress->ASK1 Activates MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 Phosphorylates JNK SAPK/JNK (MAPK) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: AT-101 activation of the SAPK/JNK signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Cancer/Normal Cell Culture treatment Treat with AT-101 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT/WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot (Bcl-2 family, Caspases) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: General experimental workflow for assessing AT-101 specificity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of AT-101.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of AT-101 in culture medium. Remove the old medium from the wells and add 100 µL of the AT-101 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the AT-101 concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.[1][12][13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of AT-101 for the desired time. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent cells for a complete analysis of apoptosis. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blotting for Bcl-2 Family Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.[15][16][17]

  • Protein Extraction: Treat cells with AT-101, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Mcl-1 (1:1000), cleaved Caspase-3 (1:500), and a loading control like β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The available data strongly indicate that AT-101 exhibits a preferential cytotoxic and pro-apoptotic effect on tumor cells compared to their normal counterparts. This specificity is rooted in the molecular dependency of many cancers on the overexpression of anti-apoptotic Bcl-2 family proteins for their survival. The mechanisms involving the induction of NOXA and the activation of the SAPK/JNK pathway further contribute to its anti-cancer activity. While clinical trials have shown modest single-agent activity in some solid tumors, its potential in combination therapies remains an active area of investigation.[2][10][18] The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AT-101 and similar BH3 mimetics.

References

Methodological & Application

AT-101 experimental protocol for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has garnered significant interest in oncology research.[1][2][3] It functions as a BH3 mimetic, targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.[1][3][4][5] By binding to the BH3-binding groove of proteins like Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, thereby promoting the intrinsic pathway of apoptosis.[2][3][6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of AT-101 in cancer cell lines.

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary mechanism of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins.[2][3] In healthy cells, a delicate balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins determines the cell's fate.[6] In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the mitochondrial outer membrane permeabilization (MOMP) required for apoptosis. AT-101 mimics the action of pro-apoptotic BH3-only proteins, binding to and inhibiting Bcl-2, Bcl-xL, and Mcl-1.[2][3][6] This releases pro-apoptotic proteins, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][6]

AT101_Mechanism_of_Action cluster_0 Mitochondrial Apoptosis Pathway AT101 AT-101 (BH3 Mimetic) Bcl2_Proteins Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2_Proteins Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (Bak, Bax) Bcl2_Proteins->Pro_Apoptotic Inhibits MOMP MOMP Pro_Apoptotic->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cell_Viability_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight seed->incubate1 treat 3. Treat with AT-101 (serial dilutions) incubate1->treat incubate2 4. Incubate for 24/48/72 hours treat->incubate2 add_reagent 5. Add MTT or XTT reagent incubate2->add_reagent incubate3 6. Incubate for 1-4 hours add_reagent->incubate3 read 7. Read absorbance incubate3->read analyze 8. Analyze data (Calculate IC50) read->analyze end End analyze->end Apoptosis_Assay_Workflow start Start: AT-101 treated cells harvest 1. Harvest floating and adherent cells start->harvest wash 2. Wash cells twice with cold PBS harvest->wash resuspend 3. Resuspend in 1X Binding Buffer wash->resuspend stain 4. Add Annexin V-FITC & PI resuspend->stain incubate 5. Incubate 15 min in the dark stain->incubate analyze 6. Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

References

Application of AT-101 in Ovarian Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, a small molecule BH3 mimetic, has emerged as a promising agent in ovarian cancer research. As a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, AT-101 disrupts the cellular machinery that allows cancer cells to evade programmed cell death (apoptosis). This document provides detailed application notes and experimental protocols for the use of AT-101 in ovarian cancer research, summarizing key findings and methodologies to facilitate further investigation into its therapeutic potential.

Mechanism of Action

AT-101 functions by binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. This action prevents these proteins from sequestering pro-apoptotic proteins like Bax and Bak. The subsequent activation and oligomerization of Bax/Bak at the mitochondrial outer membrane lead to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and inducing apoptosis. Notably, studies have shown that AT-101 can induce apoptosis in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells, suggesting its potential to overcome common mechanisms of chemotherapy resistance.[1][2]

Data Presentation

Table 1: Effect of AT-101 on the Viability of Ovarian Cancer Cell Lines
Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Cell Viability (Approx.)
A2780AT-1011048~50%
A2780/CP (Cisplatin-Resistant)AT-1011048~55%
SKOV3AT-1011048~60%
OVCAR3AT-1011048~58%

Note: Data is estimated from graphical representations in the cited literature and may vary based on experimental conditions.[1]

Table 2: Induction of Apoptosis by AT-101 in Ovarian Cancer Cells
Cell LineTreatmentConcentration (µM)Incubation Time (hours)Fold Increase in Apoptosis (vs. Control)
A2780AT-1011024~3.5
A2780AT-1011048~5.0
A2780/CP (Cisplatin-Resistant)AT-1011024~3.0
A2780/CP (Cisplatin-Resistant)AT-1011048~4.5

Note: Data is based on quantitative cell death detection ELISA assays from cited literature.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of ovarian cancer cell viability following treatment with AT-101 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, SKOV3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • AT-101 (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of AT-101 in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the AT-101 dilutions (or vehicle control, DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

Materials:

  • Ovarian cancer cells treated with AT-101

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat ovarian cancer cells with the desired concentration of AT-101 (e.g., 10 µM) for the specified duration (e.g., 24 or 48 hours). Include an untreated control group.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Bcl-2 Family Proteins

This protocol details the procedure for examining the expression levels of Bcl-2 family proteins in ovarian cancer cells treated with AT-101.

Materials:

  • Ovarian cancer cells treated with AT-101

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat ovarian cancer cells with AT-101 (e.g., 10 µM) for various time points (e.g., 0, 12, 24, 48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. A study on ovarian cancer cells used the following antibody dilutions: Bcl-2 (1:1000), Bcl-xL (1:1000), Mcl-1 (1:1000), Bax (1:1000), and β-actin (1:20,000).[1]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify the protein expression levels relative to the loading control (β-actin).

Mandatory Visualizations

AT101_Mechanism_of_Action cluster_0 AT-101 cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic Effectors cluster_3 Mitochondrial Apoptosis AT101 AT-101 Bcl2 Bcl-2 AT101->Bcl2 Inhibits Bcl_xL Bcl-xL AT101->Bcl_xL Inhibits Mcl1 Mcl-1 AT101->Mcl1 Inhibits Bax Bax Bcl2->Bax Inhibit Bak Bak Bcl2->Bak Inhibit Bcl_xL->Bax Inhibit Bcl_xL->Bak Inhibit Mcl1->Bax Inhibit Mcl1->Bak Inhibit MOMP MOMP Bax->MOMP Induce Bak->MOMP Induce CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: AT-101 inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.

Experimental_Workflow_AT101_Ovarian_Cancer cluster_assays Cellular Assays cluster_analysis Data Analysis start Ovarian Cancer Cell Culture treatment Treat with AT-101 (and Controls) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels (Bcl-2 family) western->protein_quant end Conclusion

Caption: Workflow for evaluating AT-101's efficacy in ovarian cancer cells.

References

Application Notes and Protocols: A Preclinical Framework for Investigating the Synergistic Combination of AT-101 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circumvention of apoptosis and the development of resistance to DNA-damaging agents are hallmarks of cancer. AT-101, a pan-Bcl-2 inhibitor, targets the intrinsic apoptotic pathway by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1][2][3] Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that impede DNA single-strand break repair.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to the accumulation of double-strand breaks and subsequent cell death through synthetic lethality.[6][7]

This document outlines a proposed preclinical framework to investigate the therapeutic potential of a combination therapy involving AT-101 and a PARP inhibitor. The rationale for this combination lies in the hypothesis that inhibiting the Bcl-2 family of proteins with AT-101 will lower the threshold for apoptosis, thereby sensitizing cancer cells to the DNA damage induced by PARP inhibitors. This dual-pronged attack on tumor cell survival and DNA repair mechanisms holds the potential for a synergistic anti-cancer effect.

Due to the limited availability of direct published data on the specific combination of AT-101 and PARP inhibitors, the following protocols are proposed based on established methodologies for the individual agents and similar combination studies.

Signaling Pathway and Experimental Rationale

The proposed mechanism of synergistic action between AT-101 and a PARP inhibitor is depicted below. AT-101 inhibits the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells and contribute to therapeutic resistance.[1][2][8] This inhibition primes the cells for apoptosis. Concurrently, a PARP inhibitor blocks the repair of DNA single-strand breaks, which are then converted to more lethal double-strand breaks during DNA replication.[4][6] The accumulation of extensive DNA damage, coupled with a lowered apoptotic threshold, is expected to result in enhanced cancer cell death.

Combination_Therapy_Pathway cluster_AT101 AT-101 Action cluster_PARPi PARP Inhibitor Action cluster_outcome Cellular Outcome AT101 AT-101 Bcl2_Mcl1 Bcl-2 / Mcl-1 AT101->Bcl2_Mcl1 inhibits Apoptosis_Priming Priming for Apoptosis Bcl2_Mcl1->Apoptosis_Priming Apoptosis Synergistic Apoptosis Apoptosis_Priming->Apoptosis PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits SSB Single-Strand Breaks PARP->SSB repairs DSB Double-Strand Breaks SSB->DSB replication fork collapse DNA_Damage Accumulated DNA Damage DSB->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed synergistic mechanism of AT-101 and PARP inhibitor.

Data Presentation: Template Tables for Experimental Results

The following tables are provided as templates for organizing and presenting quantitative data from the proposed experimental protocols.

Table 1: In Vitro Cytotoxicity (IC50) of AT-101 and PARP Inhibitor, Alone and in Combination

Cell LineTreatmentIC50 (µM) ± SDCombination Index (CI)*
Cancer Cell Line A AT-101N/A
PARP InhibitorN/A
AT-101 + PARP Inhibitor
Cancer Cell Line B AT-101N/A
PARP InhibitorN/A
AT-101 + PARP Inhibitor

*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
Cancer Cell Line A Vehicle Control
AT-101 (IC50)
PARP Inhibitor (IC50)
AT-101 + PARP Inhibitor
Cancer Cell Line B Vehicle Control
AT-101 (IC50)
PARP Inhibitor (IC50)
AT-101 + PARP Inhibitor

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupNumber of MiceAverage Tumor Volume (mm³) at Day X ± SEMTumor Growth Inhibition (%)
Vehicle Control 100
AT-101 10
PARP Inhibitor 10
AT-101 + PARP Inhibitor 10

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the AT-101 and PARP inhibitor combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of AT-101 and a PARP inhibitor, both individually and in combination.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of AT-101, PARP inhibitor, and combinations B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Experimental workflow for the cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • AT-101 (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of AT-101 and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • AT-101

  • PARP inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with AT-101, the PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within 1 hour.[10] Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be positive for both.[9]

Western Blot Analysis for Apoptosis and DNA Damage Markers

This protocol is for detecting changes in protein expression related to apoptosis and DNA damage.

Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP, anti-γH2AX) E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H

Caption: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells as described for the apoptosis assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to form tumors in mice

  • Matrigel

  • AT-101 and PARP inhibitor formulations for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., Vehicle, AT-101 alone, PARP inhibitor alone, AT-101 + PARP inhibitor).

  • Administer the treatments according to a predetermined schedule and dosage.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of AT-101 and a PARP inhibitor presents a rational and promising strategy for the treatment of various cancers. The proposed protocols provide a comprehensive framework for the preclinical evaluation of this combination therapy. The successful execution of these experiments will provide valuable insights into the synergistic potential of targeting both the apoptotic machinery and DNA damage repair pathways, and may pave the way for future clinical investigations.

References

Methodology for In Vivo Efficacy Testing of AT-101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

AT-101, the R-(-)-enantiomer of gossypol (B191359), is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the BH3 domain of pro-apoptotic proteins, AT-101 binds to and inhibits Bcl-2, Bcl-xL, and Mcl-1, thereby promoting apoptosis in cancer cells. This document provides detailed protocols for assessing the in vivo efficacy of AT-101 using preclinical xenograft models. The methodologies outlined herein are designed to yield robust and reproducible data for the evaluation of AT-101 as a potential anti-cancer therapeutic.

Mechanism of Action: AT-101 Induced Apoptosis

AT-101's primary mechanism of action is the induction of apoptosis through the intrinsic pathway. By inhibiting anti-apoptotic Bcl-2 family proteins, AT-101 disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death. Additionally, AT-101 has been shown to activate the SAPK/JNK signaling pathway, which can further contribute to its pro-apoptotic effects.

Data Presentation: Summary of AT-101 In Vivo Efficacy

The following table summarizes quantitative data from representative preclinical studies evaluating the in vivo efficacy of AT-101 in various cancer xenograft models.

Cancer TypeCell LineAnimal ModelAT-101 Dose and ScheduleRoute of AdministrationVehicleKey FindingsReference
Head and Neck Squamous Cell Carcinoma (HNSCC)UM-SCC-17BNude Mice10 mg/kg, dailyOral GavageNot specifiedIn combination with taxotere, significantly delayed tumor progression and treatment failure.[1][1]
Head and Neck Squamous Cell Carcinoma (HNSCC)Not specifiedMurine floor-of-mouth model5 and 15 mg/kg, dailyIntraperitonealNot specifiedSignificantly suppressed tumor growth compared to vehicle control.[2][2]
Prostate CancerVCaPSCID MiceNot specifiedNot specifiedNot specifiedFollowing surgical castration, inhibited tumor growth and increased apoptosis.[3]
Non-Small Cell Lung Cancer (NSCLC)A549Nude MiceNot specifiedNot specifiedNot specifiedSequential treatment with cisplatin (B142131) significantly inhibited tumor cell proliferation and migration and induced tumor cell death.[4][4]
Breast CancerMCF-7 and MDA-MB-468Nude Mice10 mg/kg/day for 4 weeksIntraperitonealNot specifiedInhibition of tumor growth was observed in both xenograft models.[5][5]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of AT-101.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes and needles (27-30 gauge)

  • Calipers

  • AT-101

  • Vehicle for AT-101 (e.g., 0.5% methylcellulose)

  • Animal housing and husbandry supplies

Procedure:

  • Cell Culture: Culture selected cancer cell lines in their recommended complete medium to ~80% confluency.

  • Cell Harvesting and Preparation:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine the cell viability and concentration using a hemocytometer or automated cell counter.

    • Adjust the cell concentration to the desired density for injection (typically 1 x 106 to 1 x 107 cells in 100-200 µL). For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor engraftment.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions twice weekly using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (typically 8-10 mice per group).

    • Prepare AT-101 in the appropriate vehicle at the desired concentration.

    • Administer AT-101 or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 2: Immunohistochemistry for Cleaved Caspase-3

This protocol details the detection of apoptosis in tumor tissues by staining for cleaved caspase-3.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Incubate slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking:

    • Incubate sections with blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP conjugate.

    • Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine slides under a microscope and quantify the percentage of cleaved caspase-3 positive cells.

Protocol 3: Western Blot for Phospho-JNK

This protocol is for assessing the activation of the SAPK/JNK pathway in tumor lysates.

Materials:

  • Tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-JNK, Rabbit anti-total JNK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tumor tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with antibodies against total JNK and the loading control to ensure equal protein loading.

Protocol 4: Toxicity Assessment

This protocol outlines the monitoring of potential toxicity in mice during AT-101 treatment.

Procedure:

  • Body Weight Monitoring:

    • Record the body weight of each mouse twice weekly throughout the study.

    • A significant and sustained body weight loss (>15-20%) may indicate toxicity.

  • Clinical Observations:

    • Observe the animals daily for any clinical signs of toxicity, including:

      • Changes in appearance (e.g., ruffled fur, hunched posture)

      • Changes in behavior (e.g., lethargy, aggression)

      • Signs of distress (e.g., labored breathing, anorexia)

      • Gastrointestinal issues (e.g., diarrhea)

  • Gross Necropsy:

    • At the end of the study, perform a gross necropsy on all animals.

    • Examine major organs (liver, spleen, kidneys, lungs, heart) for any abnormalities in size, color, or texture.

  • Histopathology (Optional):

    • Collect major organs and fix them in formalin for histopathological analysis to identify any microscopic signs of toxicity.

  • Blood Analysis (Optional):

    • Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function parameters. Known adverse effects of gossypol in mice include reproductive and developmental toxicity.[1][2][3][5][6]

Mandatory Visualization

AT101_Signaling_Pathway AT101 AT-101 (Gossypol) Bcl2_Family Anti-apoptotic Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2_Family Inhibition Stress_Signal Cellular Stress AT101->Stress_Signal Bax_Bak Pro-apoptotic Bax/Bak Bcl2_Family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis SAPK_JNK SAPK/JNK Activation Stress_Signal->SAPK_JNK cJun c-Jun Phosphorylation SAPK_JNK->cJun cJun->Apoptosis

Caption: AT-101 signaling pathway leading to apoptosis.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Xenograft 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth and Measurement Xenograft->Tumor_Growth Treatment 4. AT-101 Treatment Tumor_Growth->Treatment Efficacy_Eval 5. Efficacy Evaluation (Tumor Volume/Weight) Treatment->Efficacy_Eval Toxicity_Eval 6. Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Eval Analysis 7. Post-mortem Analysis (IHC, Western Blot) Efficacy_Eval->Analysis

Caption: Workflow for in vivo efficacy testing of AT-101.

References

Application Notes and Protocols for AT-101 in Breast Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that functions as a BH3 mimetic. It targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3-binding groove of these proteins, AT-101 neutralizes their inhibitory effect on the pro-apoptotic proteins Bak and Bax, thereby promoting the intrinsic pathway of apoptosis. These application notes provide a summary of the effects of AT-101 on breast cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action: Inducing Apoptosis

AT-101's primary mechanism of action in breast cancer cells is the induction of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. This disruption of the mitochondrial pathway of apoptosis leads to the activation of caspases, ultimately resulting in programmed cell death.

cluster_0 AT-101 Mechanism of Action AT101 AT-101 Bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2_family Inhibits Bak_Bax Pro-apoptotic Proteins (Bak, Bax) Bcl2_family->Bak_Bax Inhibits Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (Caspase-3, -7, -9) Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: AT-101 induced apoptosis pathway.

Synergistic Effects with Other Agents

Studies have shown that AT-101 can act synergistically with other anti-cancer agents, enhancing their cytotoxic and apoptotic effects in breast cancer cells.

  • Paclitaxel: In combination with paclitaxel, AT-101 demonstrates strong synergistic effects in both MCF-7 and MDA-MB-231 breast cancer cell lines. This combination leads to a significant reduction in the mRNA and protein levels of Bcl-2, Bcl-xL, and Mcl-1, coupled with an increase in caspase-3 and -7 activity.[1][2]

  • TRAIL: Sequential treatment with AT-101 followed by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) also results in significant synergistic cytotoxicity and apoptosis in MCF-7 and MDA-MB-231 cells. This is achieved by enhancing the expression of death receptors DR4 and DR5, thereby augmenting the TRAIL-induced apoptotic signal.[3]

Data Summary

The following tables summarize the quantitative data on the effects of AT-101 on breast cancer cell lines. Note: Specific IC50 values and precise quantitative changes in protein expression for AT-101 alone in MCF-7 and MDA-MB-231 cells are not consistently reported in the currently available literature. The data below reflects the effects of combination treatments.

Table 1: Cell Viability (IC50 Values)

Cell LineTreatmentIC50 (µM)Incubation Time (h)
MCF-7 AT-101 + PaclitaxelSynergistic reductionNot specified
MDA-MB-231 AT-101 + PaclitaxelSynergistic reductionNot specified
MCF-7 AT-101 then TRAILSynergistic reductionNot specified
MDA-MB-231 AT-101 then TRAILSynergistic reductionNot specified

Table 2: Apoptosis Induction

Cell LineTreatmentApoptotic Cells (%)Method
MCF-7 AT-101 + PaclitaxelSignificant increaseCaspase-3/7 Activity
MDA-MB-231 AT-101 + PaclitaxelSignificant increaseCaspase-3/7 Activity
MCF-7 AT-101 then TRAILSignificant increaseDNA Fragmentation, Caspase-3/7 Activity
MDA-MB-231 AT-101 then TRAILSignificant increaseDNA Fragmentation, Caspase-3/7 Activity

Table 3: Protein Expression Changes (Western Blot)

Cell LineTreatmentProteinChange in Expression
MCF-7 AT-101 + PaclitaxelBcl-2Decreased
Bcl-xLDecreased
Mcl-1Decreased
MDA-MB-231 AT-101 + PaclitaxelBcl-2Decreased
Bcl-xLDecreased
Mcl-1Decreased
MCF-7 AT-101 then TRAILDR4Increased
DR5Increased
MDA-MB-231 AT-101 then TRAILDR4Increased
DR5Increased

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of AT-101 on breast cancer cell lines.

cluster_1 MTT Assay Workflow node1 Seed cells in 96-well plate node2 Treat with AT-101 (various concentrations) node1->node2 node3 Incubate for 24-72 hours node2->node3 node4 Add MTT reagent node3->node4 node5 Incubate for 2-4 hours node4->node5 node6 Add solubilization solution (e.g., DMSO) node5->node6 node7 Measure absorbance at 570 nm node6->node7

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • AT-101 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of AT-101 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the AT-101 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plates on a shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis in breast cancer cells treated with AT-101.

cluster_2 Apoptosis Assay Workflow node1 Seed cells in 6-well plate node2 Treat with AT-101 node1->node2 node3 Incubate for desired time node2->node3 node4 Harvest and wash cells node3->node4 node5 Resuspend in Annexin V binding buffer node4->node5 node6 Add Annexin V-FITC and Propidium Iodide (PI) node5->node6 node7 Incubate in the dark node6->node7 node8 Analyze by flow cytometry node7->node8

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Breast cancer cell lines

  • Complete culture medium

  • AT-101

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed breast cancer cells into 6-well plates at a density of 2 x 105 cells/well.

  • Incubate overnight to allow for attachment.

  • Treat the cells with the desired concentration of AT-101 and a vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol is for detecting changes in the expression of Bcl-2 family proteins in breast cancer cells following treatment with AT-101.

cluster_3 Western Blot Workflow node1 Treat cells with AT-101 node2 Lyse cells and quantify protein node1->node2 node3 SDS-PAGE node2->node3 node4 Transfer to PVDF membrane node3->node4 node5 Block membrane node4->node5 node6 Incubate with primary antibody (e.g., anti-Bcl-2) node5->node6 node7 Incubate with HRP-conjugated secondary antibody node6->node7 node8 Detect with ECL and image node7->node8

Figure 4: Workflow for Western Blot analysis.

Materials:

  • Breast cancer cell lines

  • AT-101

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat breast cancer cells with AT-101 as described in previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Autophagy Assessment (LC3-II Conversion)

This protocol describes the assessment of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Procedure: Follow the Western Blot protocol as described above, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for LC3.

  • Analysis: Detect both LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa). The ratio of LC3-II to LC3-I is calculated to assess autophagic activity. To further confirm changes in autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess the accumulation of LC3-II.

Signaling Pathway Involvement

While the primary mechanism of AT-101 is through direct inhibition of Bcl-2 family proteins, its downstream effects can influence various signaling pathways. Further research is needed to fully elucidate the impact of AT-101 on pathways such as PI3K/Akt/mTOR and MAPK/ERK in breast cancer cells.

cluster_4 Potential Signaling Pathway Interactions AT101 AT-101 Apoptosis Apoptosis Induction AT101->Apoptosis PI3K_Akt PI3K/Akt/mTOR Pathway Apoptosis->PI3K_Akt Modulates? MAPK_ERK MAPK/ERK Pathway Apoptosis->MAPK_ERK Modulates? Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival

Figure 5: Potential interplay of AT-101 with key signaling pathways.

Conclusion

AT-101 is a promising agent for the treatment of breast cancer, particularly in combination with other chemotherapeutics. Its ability to directly target the core apoptotic machinery provides a clear rationale for its use. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of AT-101 in breast cancer cell line models. Further studies are warranted to explore its full potential and to identify biomarkers for predicting response to AT-101-based therapies.

References

Application Notes and Protocols for AT-101 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, the R-(-)-enantiomer of gossypol, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3][4][5] By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, leading to the induction of apoptosis in cancer cells.[1][2][6] Its multi-targeted approach, which also involves the activation of the SAPK/JNK signaling pathway and induction of autophagy, makes it a compound of significant interest in preclinical cancer research.[4][7] These application notes provide detailed protocols for the administration of AT-101 in mouse models of cancer, guidance on experimental design, and an overview of its mechanism of action.

Data Presentation

Table 1: Summary of AT-101 Administration Protocols in Various Mouse Models
Tumor ModelMouse StrainAdministration RouteDosageDosing ScheduleReference
Head and Neck Squamous Cell Carcinoma (HNSCC)Nude MiceOral Gavage10 mg/kg (metronomic)Daily for 3 weeksN/A
Head and Neck Squamous Cell Carcinoma (HNSCC)Nude MiceOral Gavage70 mg/kg (bolus)Weekly for 3 weeksN/A
VCaP Prostate CancerSCID MiceNot SpecifiedNot SpecifiedIn combination with surgical castration[1]
Glioblastoma (U87MG and T98G xenografts)Nude MiceNot SpecifiedDose selected based on previous experimentsIn combination with radiotherapy[8]
Multiple MyelomaXenograft ModelNot SpecifiedNot SpecifiedIn combination with lenalidomide (B1683929) and dexamethasone (B1670325)N/A
Lewis Lung CarcinomaNot SpecifiedIntraperitoneal10 µ g/mouse Alternate days[9]

Mechanism of Action Signaling Pathways

AT-101 primarily functions as a BH3 mimetic, targeting the BH3 binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] This inhibition prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent activation of the intrinsic apoptotic cascade.

Additionally, AT-101 has been shown to activate the Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) pathway, which can contribute to apoptosis induction.[4] The compound can also induce autophagy, a cellular self-degradation process, by preventing the interaction between Bcl-2 and Beclin-1.[7]

AT101_Mechanism_of_Action cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction cluster_jnk SAPK/JNK Pathway Activation AT-101_A AT-101 (BH3 Mimetic) Bcl2_Family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT-101_A->Bcl2_Family inhibits Pro_Apoptotic Pro-apoptotic Proteins (Bax, Bak) Bcl2_Family->Pro_Apoptotic inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis AT-101_B AT-101 Bcl2_Beclin1 Bcl-2 : Beclin-1 Complex AT-101_B->Bcl2_Beclin1 disrupts Beclin1 Beclin-1 Bcl2_Beclin1->Beclin1 releases Autophagy_Initiation Autophagy Initiation Beclin1->Autophagy_Initiation AT-101_C AT-101 SAPK_JNK SAPK/JNK Activation AT-101_C->SAPK_JNK cJun c-Jun SAPK_JNK->cJun phosphorylates Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK

Caption: Overview of AT-101's multi-faceted mechanism of action.

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice to establish a xenograft tumor model.

Materials:

  • Human cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., Nude, SCID, NSG)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

  • Animal housing and husbandry supplies

Procedure:

  • Culture the selected human cancer cells under standard conditions until they reach 70-80% confluency.

  • On the day of injection, harvest the cells by trypsinization, followed by washing with complete medium and then PBS.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject the cell suspension subcutaneously into the flank of the mouse using a 1 mL syringe with a 27-30 gauge needle.

  • Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[10]

  • Measure tumor volume periodically (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study. Euthanize mice if tumor volume exceeds 2,000 mm³ or if there is a body weight loss of more than 20%.[10]

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Cell_Injection 3. Subcutaneous Injection into Mouse Flank Cell_Harvest->Cell_Injection Tumor_Growth 4. Monitor Tumor Growth Cell_Injection->Tumor_Growth Treatment_Start 5. Initiate AT-101 Treatment (at desired tumor volume) Tumor_Growth->Treatment_Start Monitoring 6. Monitor Tumor Volume & Animal Health Treatment_Start->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for establishing and treating a xenograft mouse model.

AT-101 Formulation and Administration

a. Oral Gavage

Oral gavage is a common method for precise oral dosing of rodents.

Materials:

  • AT-101

  • Vehicle (e.g., 0.5% methylcellulose, corn oil)

  • Balance and weighing supplies

  • Vortex mixer or sonicator

  • Gavage needles (stainless steel, flexible plastic, appropriate size for mice)

  • Syringes (1 mL)

Procedure:

  • Formulation:

    • Calculate the required amount of AT-101 based on the desired dose and the number and weight of the mice.

    • Prepare the vehicle. For suspensions like methylcellulose, prepare in advance according to the manufacturer's instructions.

    • Weigh the AT-101 and suspend it in the vehicle to the final desired concentration.

    • Vortex or sonicate the suspension to ensure it is homogenous. Prepare fresh daily.

  • Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.

    • The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.

    • Dispense the AT-101 formulation slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the mouse for any signs of distress.

b. Intraperitoneal (IP) Injection

IP injection is another common route for systemic drug administration in mice.

Materials:

  • AT-101

  • Sterile vehicle (e.g., PBS, saline)

  • Syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Formulation:

    • Dissolve or suspend AT-101 in the sterile vehicle to the desired concentration. Ensure sterility of the final solution.

  • Administration:

    • Restrain the mouse, typically by scruffing the neck and securing the tail.

    • Turn the mouse to expose the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[11]

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the AT-101 solution.

    • Withdraw the needle and return the mouse to its cage.

Endpoint Analysis

  • Tumor Growth Inhibition: Compare the tumor volumes of the treated group to the control group.

  • Survival Analysis: Monitor the survival of the mice in each group over time.

  • Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and the expression of Bcl-2 family proteins.

  • Western Blotting: Quantify the levels of key proteins in the signaling pathways of interest from tumor lysates.

  • Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform histological analysis of major organs (e.g., liver, kidney, spleen) to assess any adverse effects of the treatment.

These protocols provide a framework for the in vivo evaluation of AT-101 in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for Assessing AT-101 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, also known as (-)-gossypol, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, which is to prevent programmed cell death (apoptosis).[1][4] This disruption triggers the intrinsic apoptotic pathway, making AT-101 a promising agent in cancer therapy, particularly for tumors that overexpress these anti-apoptotic proteins.[1][4] This document provides detailed protocols for assessing the cytotoxic effects of AT-101 in cancer cell lines, methods for quantifying its efficacy, and an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation: AT-101 Efficacy Across Various Cancer Cell Lines

The cytotoxic activity of AT-101 is often quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the drug required to inhibit cell growth or induce a biological effect by 50%. These values can vary significantly depending on the cell line, incubation time, and the specific assay used.

Cell LineCancer TypeAssayIncubation Time (h)IC50/EC50 (µM)Reference
Jurkat THuman LeukemiaApoptosis Assay-1.9[3]
U937Human LeukemiaApoptosis Assay-2.4[3]
KG1α (CD34+CD38-)Acute Myeloid LeukemiaApoptosis Assay242.45 - 76.00[1][5]
Kasumi-1 (CD34+CD38-)Acute Myeloid LeukemiaApoptosis Assay24-[1][5]
Primary AML Blasts (CD34+)Acute Myeloid LeukemiaApoptosis Assay242.45 - 76.00[1][5]
A549Lung Cancer--30.9 ± 1.6[6]
HeLaCervical Cancer--36.0 ± 10.4[6]
DU-145Prostate Cancer-2410.1 x 10⁻³[5]
MCF-7Breast Cancer-2410.5 ± 0.8[5]

Note: The wide range of EC50 values in primary AML blasts highlights the heterogeneity of patient samples.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • AT-101 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AT-101 in complete culture medium. Remove the old medium from the wells and add 100 µL of the AT-101 dilutions. Include a vehicle control (medium with the same concentration of the solvent used for AT-101).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the AT-101 concentration to determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with AT-101 at the desired concentrations and for the appropriate duration in a 6-well plate. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment) and an untreated negative control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay System (or a similar fluorometric or colorimetric kit)

  • Lysis buffer (provided with the kit or a standard cell lysis buffer)

  • 96-well opaque-walled plates (for luminescence) or clear plates (for colorimetric assays)

  • Luminometer or spectrophotometer

Protocol:

  • Cell Treatment: Seed and treat cells with AT-101 as described for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity kit. This typically involves adding a lysis reagent and incubating for a short period.

  • Caspase Reaction: Add the caspase substrate to the cell lysates. This substrate is cleaved by active caspases to produce a luminescent or colored product.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30-60 minutes).

  • Signal Detection: Measure the luminescence or absorbance using the appropriate plate reader.

  • Data Analysis: The signal intensity is directly proportional to the caspase activity. Normalize the results to the protein concentration of the cell lysates if necessary.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AT-101 stock solution

  • 6-well or 100 mm culture dishes

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Count the cells and plate a specific number of cells (e.g., 200, 500, 1000 cells) into 6-well plates or 100 mm dishes. The number of cells plated will depend on the expected toxicity of AT-101.

  • Treatment: Allow the cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of AT-101.

  • Incubation: Incubate the cells for an extended period (typically 7-14 days) at 37°C and 5% CO2, allowing individual surviving cells to form colonies.

  • Colony Fixation and Staining: After the incubation period, carefully remove the medium and wash the dishes with PBS. Fix the colonies with methanol (B129727) for 10-15 minutes. Discard the methanol and stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the dishes with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%

    • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Signaling Pathways and Experimental Workflows

AT-101 Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

AT-101 exerts its cytotoxic effects primarily by inhibiting the anti-apoptotic proteins of the Bcl-2 family. This leads to the activation of the intrinsic pathway of apoptosis.

AT101_Mechanism AT101 AT-101 Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2 Inhibits BaxBak Pro-apoptotic (Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms pores CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes AT101_JNK_Pathway AT101 AT-101 CellStress Cellular Stress AT101->CellStress ASK1 ASK1 (MAPKKK) CellStress->ASK1 Activates MKK47 MKK4/7 (MAPKK) ASK1->MKK47 Phosphorylates JNK JNK (MAPK) MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Cytotoxicity_Workflow Start Start: Treat cells with AT-101 Viability Cell Viability Assay (e.g., MTT) Start->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis Caspase Caspase Activity Assay Start->Caspase Clonogenic Clonogenic Survival Assay Start->Clonogenic DataAnalysis Data Analysis and IC50/EC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis Caspase->DataAnalysis Clonogenic->DataAnalysis Conclusion Conclusion on Cytotoxicity DataAnalysis->Conclusion

References

Application Notes and Protocols for AT-101 in LHRH-Positive Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, the R-(-) enantiomer of gossypol, is a small molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] In prostate cancer, the expression of these anti-apoptotic proteins is often upregulated, contributing to therapeutic resistance, particularly against androgen deprivation therapy (ADT).[1][4] Luteinizing hormone-releasing hormone (LHRH) agonists and antagonists are the cornerstone of ADT, aiming to reduce testosterone (B1683101) levels.[5][6] However, resistance frequently develops. The rationale for investigating AT-101 in LHRH-positive prostate cancer lies in its potential to overcome this resistance by promoting apoptosis in cancer cells that have become dependent on Bcl-2 family proteins for survival.[4][7] Preclinical studies have shown that AT-101 can induce apoptosis and inhibit tumor growth in various prostate cancer models.[8][9] This document provides a detailed overview of the application of AT-101 in LHRH-positive prostate cancer, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action

AT-101 acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins.[1][10] This prevents their interaction with pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][11] In the context of LHRH-positive prostate cancer, androgen receptor (AR) signaling can influence the expression of Bcl-2 family proteins.[12][13] Androgen deprivation can lead to an upregulation of Bcl-2, contributing to cell survival and resistance.[1][7] By inhibiting Bcl-2, AT-101 is hypothesized to restore sensitivity to androgen deprivation therapy.

Quantitative Data

In Vitro Efficacy of AT-101
Cell LineCancer TypeIC50 (µM)Notes
LAPC4Prostate Cancer3-5Androgen-sensitive
PC-3Prostate Cancer3-5Androgen-insensitive
DU-145Prostate Cancer3-5Androgen-insensitive

Data summarized from multiple preclinical studies.[8][14]

Clinical Trial Data: AT-101 in Combination with ADT

A Phase II clinical trial (NCT00666666) evaluated the efficacy of AT-101 in combination with an LHRH agonist and bicalutamide (B1683754) in patients with newly diagnosed metastatic castration-sensitive prostate cancer.[4][12][15]

ParameterValue
Number of Patients 55
AT-101 Dosing Regimen 20 mg/day for 21 days of a 28-day cycle
ADT Regimen LHRH agonist and bicalutamide
Primary Endpoint Percentage of patients with PSA ≤ 0.2 ng/mL after 7.5 months
Patients Achieving Primary Endpoint 31%
Median Age 61 years
Median Baseline PSA 27.6 ng/dL
Gleason Score ≥ 8 72%

The combination did not meet the pre-specified level of activity for further development.[12]

Signaling Pathways and Experimental Workflows

AT-101 Mechanism of Action in LHRH-Positive Prostate Cancer

AT101_Mechanism cluster_0 Androgen Deprivation Therapy (LHRH Agonist) cluster_1 Prostate Cancer Cell LHRH LHRH Agonist AR Androgen Receptor (AR) LHRH->AR Inhibition of AR Signaling Bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) AR->Bcl2 Upregulation upon prolonged inhibition Bax_Bak Bax, Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibition Apoptosis Apoptosis AT101 AT-101 (Gossypol) AT101->Bcl2 Inhibition Bax_Bak->Apoptosis Induction

Caption: AT-101 targets anti-apoptotic Bcl-2 family proteins, which can be upregulated during ADT.

Preclinical Evaluation Workflow for AT-101

Preclinical_Workflow start Start: Prostate Cancer Cell Lines cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) start->apoptosis_assay western_blot Western Blot (Bcl-2 family proteins) start->western_blot in_vivo In Vivo Xenograft Model (PDX or CDX) cell_viability->in_vivo apoptosis_assay->in_vivo western_blot->in_vivo treatment AT-101 +/- ADT Treatment in_vivo->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement end End: Efficacy & Mechanism Analysis tumor_measurement->end

Caption: A typical workflow for the preclinical assessment of AT-101 in prostate cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of AT-101 on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

Materials:

  • Prostate cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • AT-101 (Gossypol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count prostate cancer cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of AT-101 in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the AT-101 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in prostate cancer cells treated with AT-101 using flow cytometry.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • AT-101

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10^5 cells per well in 6-well plates.

    • Incubate overnight and then treat with the desired concentrations of AT-101 for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blotting for Bcl-2 Family Proteins

This protocol is for detecting changes in the expression of Bcl-2 family proteins in prostate cancer cells after AT-101 treatment.

Materials:

  • Prostate cancer cells treated with AT-101

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensity and normalize to a loading control like β-actin.

Prostate Cancer Xenograft Model

This protocol outlines the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of AT-101.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Prostate cancer cells (for CDX) or patient tumor tissue (for PDX)

  • Matrigel (optional for CDX)

  • AT-101 formulation for oral gavage or intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • CDX: Subcutaneously inject 1-5 x 10^6 prostate cancer cells (e.g., PC-3) in PBS, with or without Matrigel, into the flank of the mice.

    • PDX: Surgically implant a small piece (2-3 mm³) of patient tumor tissue subcutaneously or under the renal capsule.[9]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer AT-101 at the desired dose and schedule (e.g., daily oral gavage). A control group should receive the vehicle.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Conclusion

AT-101 has a clear biological rationale for its use in LHRH-positive prostate cancer, primarily by targeting the Bcl-2-mediated survival pathways that are often activated during androgen deprivation therapy. While a phase II clinical trial of AT-101 in combination with ADT did not meet its primary endpoint, the preclinical data demonstrating its pro-apoptotic activity suggests that further investigation into its potential, perhaps in different patient populations or in combination with other agents, may be warranted. The protocols provided here offer a framework for researchers to further explore the utility of AT-101 in prostate cancer research and drug development.

References

Research Applications of AT-101 in Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: AT-101, the R-(-)-enantiomer of gossypol, is a promising small-molecule inhibitor currently under investigation for the treatment of various solid tumors. AT-101 functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Mcl-1). By binding to these proteins, AT-101 disrupts their ability to sequester pro-apoptotic proteins, thereby lowering the threshold for apoptosis and promoting cancer cell death. This document provides an overview of the research applications of AT-101 in solid tumors, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.

Mechanism of Action: Induction of Apoptosis via Bcl-2 Family Inhibition

AT-101 acts as a pan-Bcl-2 family inhibitor, binding to the BH3 domain of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2] This action mimics the function of endogenous pro-apoptotic BH3-only proteins. The binding of AT-101 to anti-apoptotic Bcl-2 family members prevents them from sequestering pro-apoptotic effector proteins, Bak and Bax. This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[1]

cluster_0 Mitochondrion MOMP MOMP CytoC Cytochrome c Release MOMP->CytoC leads to Caspases Caspase Activation CytoC->Caspases activates AT101 AT-101 Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Anti_Apoptotic inhibits Pro_Apoptotic Pro-apoptotic Effectors (Bak, Bax) Anti_Apoptotic->Pro_Apoptotic inhibits Pro_Apoptotic->MOMP induces Apoptosis Apoptosis Caspases->Apoptosis executes start Seed cells in 96-well plate treat Treat with AT-101 (various concentrations) start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize formazan (e.g., with DMSO) incubate2->solubilize read Read absorbance (570 nm) solubilize->read

References

Application Notes and Protocols for Combining AT-101 with Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, a pan-Bcl-2 inhibitor, has demonstrated significant potential in preclinical studies to enhance the efficacy of conventional chemotherapy agents across various cancer types. By targeting anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, AT-101 lowers the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining AT-101 with various chemotherapy drugs. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the synergistic potential of these combination therapies.

I. Data Presentation: Efficacy of AT-101 in Combination with Chemotherapy

The following tables summarize the quantitative data from preclinical studies investigating the combination of AT-101 with various chemotherapy agents.

Table 1: In Vitro Efficacy of AT-101 and Chemotherapy Combinations

Cancer TypeCell LineChemotherapy AgentAT-101 IC50 (µM)Chemotherapy IC50 (µM)Combination EffectKey Findings
Non-Small Cell Lung Cancer (NSCLC)A549Cisplatin (B142131)~20[1]~9.5[1]SynergySequential treatment (AT-101 followed by cisplatin) significantly inhibits cell viability (p<0.05).[2]
Non-Small Cell Lung Cancer (NSCLC)H460Not Specified3.12Not SpecifiedNot SpecifiedAT-101 exhibits dose-dependent cell killing.
Prostate CancerDU145Docetaxel (B913)Not Specified~0.0011SynergyAT-101 in combination with docetaxel synergistically suppresses tumor growth in vivo.
Breast CancerMCF-7Doxorubicin (B1662922)Not Specified0.4 - 2.1Not SpecifiedDoxorubicin IC50 varies depending on cell resistance.[3][4]

Table 2: In Vitro Apoptosis Induction with AT-101 and Cisplatin in A549 Cells

TreatmentConcentration (µM)Apoptosis Rate (%)Statistical Significance (vs. Monotherapy)
Vehicle Control-6.47 ± 0.43-
AT-101511.41 ± 0.49-
Cisplatin514.78 ± 0.29-
AT-101 + Cisplatin5 + 525.74 ± 0.52p < 0.001[1]

Table 3: In Vivo Efficacy of AT-101 and Chemotherapy Combinations

Cancer TypeAnimal ModelXenograftChemotherapy AgentTreatment RegimenTumor Growth InhibitionKey Findings
NSCLCNude MiceA549CisplatinSequential AT-101 and CisplatinSignificantly smaller tumor volume (p<0.05)Combination therapy is more effective than monotherapy.[2]
SCLCNot SpecifiedNCI-H446TopotecanAT-101 + TopotecanSynergistic reduction in tumor growth.The combination shows promising preclinical activity.
Prostate CancerNude MiceDU145DocetaxelDocetaxel (10 mg/kg/week, i.v., x3 weeks) + Radiation68.6% tumor regression (Docetaxel + Radiation)Docetaxel shows significant anti-tumor activity.[5]

II. Signaling Pathways and Experimental Workflows

The synergistic effect of AT-101 and chemotherapy involves the modulation of key signaling pathways that regulate apoptosis and cell survival.

cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome AT101 AT-101 Bcl2 Inhibition of Bcl-2 Family Proteins AT101->Bcl2 APE1 Inhibition of APE1 Activity AT101->APE1 Chemo Chemotherapy (e.g., Cisplatin) DNADamage DNA Damage Chemo->DNADamage BaxBak Activation of Bax/Bak Bcl2->BaxBak STAT3 Decreased STAT3 Activation APE1->STAT3 DNADamage->BaxBak Apoptosis Increased Apoptosis STAT3->Apoptosis Decreased anti-apoptotic signaling BaxBak->Apoptosis Mitochondrial pathway

AT-101 and Chemotherapy Signaling Pathway

The diagram above illustrates the mechanism of action for the combination therapy. AT-101 inhibits the anti-apoptotic Bcl-2 family proteins and APE1 activity, while chemotherapy induces DNA damage. This dual assault leads to the activation of pro-apoptotic proteins Bax and Bak, and a decrease in STAT3 activation, ultimately resulting in enhanced apoptosis.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (e.g., A549, DU145) Treatment Treatment (AT-101, Chemo, Combo) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western Western Blot (Bcl-2, STAT3) Treatment->Western Xenograft Xenograft Model (e.g., Nude Mice) TumorImplant Tumor Cell Implantation Xenograft->TumorImplant DrugAdmin Drug Administration TumorImplant->DrugAdmin TumorMeasure Tumor Growth Measurement DrugAdmin->TumorMeasure Analysis Endpoint Analysis (Tumor Weight, IHC) TumorMeasure->Analysis

Preclinical Experimental Workflow

The workflow diagram outlines the key steps in preclinical evaluation, from in vitro cell-based assays to in vivo xenograft models, providing a roadmap for comprehensive assessment of the combination therapy.

III. Experimental Protocols

A. Cell Viability (MTT) Assay

This protocol is for assessing the effect of AT-101 and chemotherapy on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • AT-101

  • Chemotherapy agent (e.g., Cisplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of AT-101, the chemotherapy agent, or the combination. For sequential treatment, pretreat with AT-101 for a specified time (e.g., 6 hours) before adding the chemotherapy agent.[2] Include untreated and vehicle-treated controls.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in cancer cells following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • AT-101

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with AT-101, the chemotherapy agent, or the combination for 24-48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

C. Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., Bcl-2, STAT3).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-STAT3, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize to a loading control like β-actin.

D. In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of AT-101 and chemotherapy combinations in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., A549, DU145)

  • Matrigel (optional)

  • AT-101 formulation for in vivo use

  • Chemotherapy agent formulation for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.[6]

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, AT-101 alone, chemotherapy alone, combination).[7]

  • Administer the drugs according to the planned schedule, route (e.g., oral gavage for AT-101, intraperitoneal injection for cisplatin), and dose.[6][8]

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Width² x Length) / 2.[6] Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Tumor tissue can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of AT-101 with various chemotherapy agents shows significant promise in preclinical models by enhancing anti-tumor efficacy. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and optimize these combination strategies for potential clinical translation. Careful consideration of treatment scheduling (sequential vs. concurrent) and dosage is crucial for maximizing the synergistic effects while minimizing toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AT-101 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing AT-101 dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is AT-101 and what is its mechanism of action?

AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By mimicking the BH3 domains of pro-apoptotic proteins, AT-101 binds to and inhibits these anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[1] This disruption of the Bcl-2 protein family's function ultimately results in programmed cell death in cancer cells.[2] Additionally, AT-101 has been shown to activate the SAPK/JNK signaling pathway, which can contribute to its pro-apoptotic effects.[3][4]

Q2: What are some starting doses for AT-101 in preclinical in vivo studies?

Reported in vivo doses for AT-101 (gossypol) can vary depending on the tumor model and treatment schedule. It is crucial to perform dose-finding studies for your specific model. The following table summarizes some reported dosing regimens:

Animal Model Tumor Type Dosage Administration Route Dosing Schedule Reference
Nude MiceCentral Nervous System Tumor Xenograft30 mg/kgOral GavageDaily, 5 days/week for 4 weeks[5]
Nude MiceHead and Neck Squamous Cell Carcinoma Xenograft10 mg/kgOral GavageDaily (Metronomic)
Nude MiceHead and Neck Squamous Cell Carcinoma Xenograft70 mg/kgOral GavageWeekly (Bolus)
RatsN/A (Toxicity Study)20 mg/kgN/AFor 6, 10, and 16 weeks[6]

Q3: How should I prepare AT-101 for oral administration in mice?

AT-101 is a lipophilic compound with poor water solubility. A common approach for oral gavage is to formulate it in a vehicle that enhances solubility and bioavailability. While specific formulations for AT-101 are not always detailed in publications, a general approach for poorly soluble small molecules involves the use of a co-solvent system. A common vehicle for oral administration of hydrophobic compounds is a mixture of polyethylene (B3416737) glycol (PEG), such as PEG 400, and a surfactant like Tween 80 (polysorbate 80) in saline or water. It is recommended to start with a small pilot study to determine the optimal and most tolerated vehicle composition for your specific experiment. Tween 80 has been shown to improve the absorption of some P-glycoprotein substrates.[7]

Troubleshooting Guide

Issue 1: Poor Compound Solubility and Vehicle Preparation

  • Q: My AT-101 is not dissolving in the vehicle. What can I do?

    • A: Increase the concentration of the co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80) in your formulation. Gentle heating and sonication can also aid in dissolution. However, be cautious of potential compound degradation with excessive heat. It is crucial to visually inspect the solution for any precipitation before each administration.

  • Q: I'm observing toxicity in my vehicle control group. How can I address this?

    • A: The vehicle itself can cause toxicity at high concentrations. Try to reduce the percentage of organic co-solvents and surfactants to the minimum required for solubility. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.

Issue 2: In Vivo Toxicity and Animal Welfare

  • Q: My mice are experiencing significant weight loss after AT-101 treatment. What should I do?

    • A: Weight loss is a common sign of toxicity.

      • Dose Reduction: Consider reducing the dose of AT-101.

      • Dosing Schedule Modification: Change from a daily to an intermittent dosing schedule (e.g., every other day or twice a week) to allow for recovery between doses.

      • Supportive Care: Provide supplemental nutrition and hydration. Ensure easy access to food and water.

      • Monitor: Closely monitor the animals' body weight, food and water intake, and overall clinical condition. In some studies, mice treated with certain drugs on a high-fat diet have shown weight loss.[8][9][10]

  • Q: I am observing tumor ulceration in my xenograft models. How should I manage this?

    • A: Tumor ulceration can occur due to rapid tumor growth outstripping its blood supply or as a direct effect of the treatment.[11]

      • Humane Endpoint: Severe ulceration is often a humane endpoint. Consult your institution's animal care and use committee guidelines.

      • Palliative Care: In some cases, topical antibiotics may be applied to prevent infection, and the animal can be closely monitored if the ulceration is minor and not causing distress.[11]

      • Experimental Consideration: Some researchers suggest that ulceration might be a part of the natural growth pattern of certain aggressive cell lines like MDA-MB-213 in specific mouse strains.[1] Injecting a lower number of cells or using a different injection site might help mitigate this.[12]

  • Q: How can I monitor for other potential toxicities of Bcl-2 inhibitors like AT-101?

    • A: Besides general health monitoring, be aware of on-target toxicities associated with Bcl-2 family inhibition. For example, some Bcl-2 inhibitors can cause thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[13] While not as extensively reported for AT-101 in preclinical models, it's a possibility.

      • Complete Blood Counts (CBCs): If feasible, perform periodic CBCs to monitor for hematological toxicities.

      • Clinical Signs: Observe for signs of bleeding (petechiae, bruising) or increased susceptibility to infections.

Issue 3: Lack of Efficacy

  • Q: I am not observing any anti-tumor effect with AT-101. What could be the reason?

    • A: Several factors could contribute to a lack of efficacy.

      • Suboptimal Dose: The administered dose may be too low. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and an efficacious dose.

      • Poor Bioavailability: The formulation may not be optimal for absorption. Consider reformulating with different vehicles.

      • Tumor Model Resistance: The chosen tumor model may be inherently resistant to Bcl-2 inhibition. This could be due to low expression of pro-apoptotic proteins or high expression of other survival pathway proteins.

      • Compound Stability: Ensure the compound is stable in the formulation and has not degraded.

Experimental Protocols

General Protocol for In Vivo Efficacy Study of AT-101 in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for your experimental goals.[14][15]

  • Animal Model Selection:

    • Choose an appropriate immunodeficient mouse strain (e.g., nude, SCID, NSG) that supports the growth of your human cancer cell line.

  • Cell Culture and Implantation:

    • Culture the cancer cell line of interest under standard conditions.

    • Harvest cells and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at regular intervals.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • AT-101 Formulation and Administration:

    • Prepare the AT-101 formulation fresh daily or as determined by stability studies.

    • Administer AT-101 via the chosen route (e.g., oral gavage) according to the predetermined dose and schedule.

    • The control group should receive the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals daily.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Endpoint Analysis:

    • Primary endpoints typically include tumor growth inhibition and changes in body weight.

    • Secondary endpoints may include survival analysis and biomarker modulation in tumor tissue.

Visualizing Key Processes

AT-101 Signaling Pathway

AT101_Signaling_Pathway cluster_0 AT-101 Action cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic Proteins cluster_3 Downstream Effects cluster_4 Other Signaling AT101 AT-101 (Gossypol) Bcl2 Bcl-2 AT101->Bcl2 Inhibits BclXL Bcl-xL AT101->BclXL Inhibits Mcl1 Mcl-1 AT101->Mcl1 Inhibits SAPK_JNK SAPK/JNK Pathway AT101->SAPK_JNK Activates Bax Bax Bcl2->Bax Bak Bak Bcl2->Bak BclXL->Bax BclXL->Bak Mcl1->Bax Mcl1->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis SAPK_JNK->Apoptosis

Caption: AT-101 inhibits Bcl-2 family proteins, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment AT-101 Treatment randomization->treatment control Vehicle Control randomization->control monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia endpoint->euthanasia Yes analysis Tumor Excision & Analysis euthanasia->analysis end End analysis->end

Caption: A typical workflow for an in vivo AT-101 efficacy study.

Troubleshooting Decision Tree for In Vivo Toxicity

Toxicity_Troubleshooting start Toxicity Observed (e.g., Weight Loss >15%) check_vehicle Assess Vehicle Toxicity Control Group start->check_vehicle vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic Yes vehicle_not_toxic Vehicle is Not Toxic check_vehicle->vehicle_not_toxic No reformulate Reformulate Vehicle (Reduce Co-solvents) vehicle_toxic->reformulate continue_monitoring Continue Close Monitoring reformulate->continue_monitoring reduce_dose Reduce AT-101 Dose vehicle_not_toxic->reduce_dose change_schedule Change Dosing Schedule (e.g., Intermittent) reduce_dose->change_schedule supportive_care Provide Supportive Care (Nutrition, Hydration) change_schedule->supportive_care supportive_care->continue_monitoring

Caption: Decision tree for managing in vivo toxicity with AT-101.

References

Technical Support Center: AT-101 Delivery to Tumor Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the delivery of AT-101 to tumor sites in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is AT-101 and what are the primary challenges in its delivery to tumor sites?

A1: AT-101, the R-(-)-enantiomer of gossypol (B191359), is a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3][4][5][6] The primary challenges in its delivery to tumor sites stem from its poor aqueous solubility, potential for in vivo instability, and the complex tumor microenvironment that can limit drug penetration.[1][7]

Q2: How does AT-101 induce apoptosis in tumor cells?

A2: AT-101 acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[3][5][6][8] This prevents their interaction with pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][4][5] AT-101 can also activate the SAPK/JNK pathway, which contributes to its pro-apoptotic effects.[1][5]

Q3: What are the known off-target effects of AT-101?

A3: As a pan-Bcl-2 inhibitor, AT-101 can affect any cell type expressing these proteins, which may lead to toxicities in non-cancerous tissues. In clinical trials, common adverse events have included gastrointestinal issues and fatigue.[9] Researchers should include appropriate control groups in their experiments to assess potential off-target effects.

Q4: What formulation strategies can be used to improve the solubility and delivery of AT-101?

A4: Due to its hydrophobic nature, formulating AT-101 is critical for effective delivery. Strategies include:

  • Co-solvents and Surfactants: For in vitro studies, AT-101 can be dissolved in organic solvents like DMSO, ethanol, or DMF before further dilution in aqueous media.[10] For in vivo studies in animal models, co-solvent systems (e.g., DMSO, PEG300, Tween 80) are often employed.

  • Nanoparticle Formulations: Encapsulating AT-101 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[11]

Troubleshooting Guides

Problem 1: Poor solubility of AT-101 in aqueous buffers for in vitro assays.

Possible Cause & Solution

Possible Cause Troubleshooting Step
Low intrinsic aqueous solubility AT-101 is practically insoluble in water.[1] Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF (see Table 1 for solubility data).[10]
Precipitation upon dilution When diluting the organic stock solution into your aqueous assay buffer (e.g., PBS, cell culture media), add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that lead to precipitation. The final concentration of the organic solvent should be kept low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced cytotoxicity.
Buffer pH The solubility of AT-101 may be pH-dependent. While not extensively reported, you can empirically test a small range of pH values in your buffer to see if it improves solubility, ensuring the pH remains compatible with your experimental system.
Problem 2: Low efficacy or inconsistent results in in vivo animal studies.

Possible Cause & Solution

Possible Cause Troubleshooting Step
Inadequate formulation and bioavailability For oral administration, simply suspending AT-101 in water will likely result in very low absorption. In clinical trials, AT-101 has been administered as an immediate-release tablet.[1] For preclinical studies, consider formulating AT-101 in a vehicle containing co-solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 50% saline) for intraperitoneal or intravenous injections. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or corn oil can be used. Always include a vehicle-only control group.
Rapid metabolism or clearance The pharmacokinetic profile of gossypol can vary between species.[12] If you suspect rapid clearance is limiting exposure, consider more frequent dosing or a different route of administration. Nanoparticle formulations can also help to prolong circulation time.
Poor tumor penetration The dense extracellular matrix and high interstitial fluid pressure in some tumors can limit drug delivery.[13] Consider using imaging techniques to assess the biodistribution of a labeled version of your AT-101 formulation. Strategies to enhance tumor penetration, such as co-administration with agents that modify the tumor microenvironment, could be explored.
Drug instability in vivo While the R-(-)-enantiomer (AT-101) is more stable than the (+)-enantiomer, degradation can still occur.[1] Prepare formulations fresh before each use and protect from light and heat.

Data Presentation

Table 1: Solubility of AT-101 (Gossypol) in Various Solvents

SolventSolubilityReference
WaterInsoluble[1][2]
Ethanol~14.3 mg/mL[10]
DMSO~16.7 mg/mL[10]
Dimethylformamide (DMF)~20 mg/mL[10]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[10]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Gossypol

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)T½ (h)AUC (mg·h/L)Bioavailability (%)Reference
RatIV10--9.136.0-[12]
RatOral10----86[12]
MouseIV50--7.7115.8-[12]
MouseOral50----14.3[12]
MouseOral20-----[14]
MouseOral50-----[14]

Note: Pharmacokinetic parameters can vary significantly based on the specific formulation, animal strain, and analytical method used.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of AT-101 on tumor cell lines.

Materials:

  • Target tumor cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • AT-101 stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of AT-101 in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest AT-101 concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AT-101 or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify AT-101-induced apoptosis and necrosis.

Materials:

  • Target tumor cell line

  • 6-well cell culture plates

  • AT-101 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of AT-101 or vehicle control for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Mandatory Visualizations

AT101_Signaling_Pathway AT101 AT-101 Bcl2 Bcl-2 / Bcl-xL / Mcl-1 (Anti-apoptotic) AT101->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: AT-101 induced intrinsic apoptosis pathway.

Experimental_Workflow_In_Vivo cluster_formulation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Analysis AT101_powder AT-101 Powder Formulation AT-101 Formulation AT101_powder->Formulation Vehicle Vehicle (e.g., DMSO/PEG300/Saline) Vehicle->Formulation Administration Administration (e.g., i.p., i.v., oral) Formulation->Administration Tumor_model Tumor-bearing Animal Model Tumor_model->Administration Monitoring Tumor Growth & Body Weight Monitoring Administration->Monitoring Tissue_collection Tissue/Tumor Collection Monitoring->Tissue_collection Efficacy_analysis Efficacy Assessment Monitoring->Efficacy_analysis PK_analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_collection->PK_analysis PD_analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) Tissue_collection->PD_analysis

Caption: General workflow for in vivo studies with AT-101.

Troubleshooting_Logic Start Inconsistent/Poor In Vivo Results Check_Formulation Is the formulation appropriate and stable? Start->Check_Formulation Check_Dose Is the dose and frequency optimal? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize formulation (e.g., use co-solvents, nanoparticles) Check_Formulation->Optimize_Formulation No Check_PK Is there sufficient tumor exposure? Check_Dose->Check_PK Yes Dose_Escalation Perform dose-escalation study Check_Dose->Dose_Escalation No Check_Target Is the target (Bcl-2 family) expressed in the tumor model? Check_PK->Check_Target Yes PK_Study Conduct pharmacokinetic/ biodistribution study Check_PK->PK_Study No Validate_Model Validate target expression in the tumor model Check_Target->Validate_Model No Success Improved Results Check_Target->Success Yes Optimize_Formulation->Start Dose_Escalation->Start PK_Study->Start Validate_Model->Start

Caption: Troubleshooting logic for in vivo AT-101 experiments.

References

Technical Support Center: Enhancing Lytic Peptide Stability in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of lytic peptides. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficacy of your lytic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low stability of lytic peptides in experimental settings?

A1: Lytic peptides are susceptible to various degradation pathways that can diminish their biological activity. The main factors contributing to their instability are:

  • Proteolytic Degradation: Peptides are easily broken down by proteases present in serum and cell culture media.[1][2][3]

  • Chemical Instability: Several chemical reactions can alter the peptide's structure, including hydrolysis, deamidation, oxidation, and racemization.[4][5][6]

  • Physical Instability: This includes aggregation, where peptide molecules clump together, and adsorption to surfaces, both of which can lead to a loss of active peptide.[7][8][9]

  • Environmental Factors: pH, temperature, and exposure to oxygen and light can significantly accelerate degradation processes.[8][10]

Q2: What is the most effective way to store lytic peptides for long-term use?

A2: For optimal long-term stability, peptides should be stored in their lyophilized (freeze-dried) form at -20°C or, for even greater stability, at -80°C.[11][12][13] Lyophilization removes water, which is a key component in many degradation reactions.[14][15] When stored under these conditions, away from light and moisture, most lyophilized peptides can remain stable for several years.[11][15]

Q3: How should I handle peptides once they are in solution?

A3: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[13][15] If storing peptides in solution is necessary, it is recommended to:

  • Use sterile buffers at a pH of 5-6.[13]

  • Divide the peptide solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][12][13]

  • Store the aliquots at -20°C or -80°C.[13]

  • For peptides prone to oxidation, consider using buffers purged with inert gas.[11]

Q4: What are some common chemical modifications to improve lytic peptide stability?

A4: Several chemical modification strategies can enhance the stability of lytic peptides:

  • Cyclization: Creating a cyclic version of the peptide can increase its resistance to proteases.[1][8][16]

  • D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can make the peptide less recognizable to proteases.[16][17][18]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect the ends of the peptide from exopeptidases.[16]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's half-life by shielding it from proteases and reducing renal clearance.[16][19][20]

Troubleshooting Guides

Issue 1: Peptide Aggregation During Solubilization or Storage
Potential Cause Troubleshooting Steps
Hydrophobic Interactions Work at a lower peptide concentration.[1] Consider adding organic co-solvents like acetonitrile (B52724) or DMSO if they are compatible with your experiment.[1]
Suboptimal pH or Buffer Optimize the pH of the buffer to maintain peptide solubility.[1] Perform a buffer screen to find conditions that minimize aggregation.[1]
Formation of Hydrogen Bonds If aggregation is severe, consider resynthesizing the peptide on a different resin or introducing structural elements that disrupt hydrogen bonding, such as pseudoprolines.[7] Add chaotropic salts like NaClO4 or KSCN to the solvent.[7]
Issue 2: Low or No Lytic Activity in an Assay
Potential Cause Troubleshooting Steps
Peptide Degradation Verify the storage conditions of both the lyophilized powder and the stock solution. Avoid repeated freeze-thaw cycles.[4][12] Prepare fresh solutions for each experiment.
Proteolytic Cleavage If working with serum-containing media, consider using protease-deficient cell lines or adding protease inhibitors to your assay buffer.[2][21][22]
Incorrect Peptide Concentration Re-quantify the peptide concentration of your stock solution. Be aware that weighing small amounts of lyophilized peptide can be inaccurate due to static charge and hygroscopicity.[23]
Peptide Adsorption For hydrophobic peptides, use low-adsorption vials (e.g., glass or specialized plastic) to prevent loss of peptide to container walls.[12][24]
Issue 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in Peptide Handling Establish and adhere to a strict Standard Operating Procedure (SOP) for peptide storage, handling, and solubilization.[24] Ensure all lab members follow the same protocol.
Differences in Assay Conditions Standardize all assay parameters, including incubation times, temperatures, and the source and batch of reagents (e.g., serum, cell culture media).[25][26]
Peptide Instability Over Time Perform stability studies on your peptide under your specific experimental conditions to understand its degradation kinetics.[27] This can help in determining the effective window for its use.

Data on Stability Enhancement Strategies

The following table summarizes the impact of various modification strategies on the stability of lytic peptides, as reported in the literature. Note that direct comparisons can be challenging due to variations in experimental conditions.

PeptideModification StrategyReported Half-Life/Stability ImprovementReference
PTP-7cSelf-assembly into amyloid fibrilsDramatically increased half-life (up to 11 hours) in human plasma.[28]
TxIBCyclizationSignificantly improved stability in human serum.[16]
LyP-1 (linear)-Approximately 4 hours.[1]
SomatostatinN-to-C terminal cyclization (Pasireotide)Half-life of nearly 12 hours.[16]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general procedure to assess the stability of a lytic peptide in the presence of serum.

  • Peptide Solution Preparation: Prepare a stock solution of the lytic peptide in an appropriate sterile solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.[1]

  • Incubation: a. In a microcentrifuge tube, mix the peptide stock solution with active serum to a final peptide concentration of 100 µg/mL. A common ratio is 1:1 (v/v) peptide solution to serum.[1] b. Prepare a control sample by mixing the peptide stock solution with PBS instead of serum.[1] c. Incubate the tubes at 37°C.[1]

  • Time-Point Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.[1] b. Immediately stop the enzymatic degradation by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid - TFA) or by precipitating the serum proteins with an organic solvent (e.g., acetonitrile).[1][26]

  • Analysis: a. Centrifuge the quenched samples to pellet the precipitated proteins. b. Analyze the supernatant for the amount of intact peptide remaining using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.

Visualizing Peptide Stability Concepts

Degradation Pathways of Lytic Peptides

G cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_enzymatic Enzymatic Degradation Aggregation Aggregation Adsorption Adsorption Hydrolysis Hydrolysis Deamidation Deamidation Oxidation Oxidation Proteolysis Proteolysis LyticPeptide Lytic Peptide LyticPeptide->Aggregation LyticPeptide->Adsorption LyticPeptide->Hydrolysis LyticPeptide->Deamidation LyticPeptide->Oxidation LyticPeptide->Proteolysis

Caption: Major pathways of lytic peptide degradation.

Strategies to Enhance Lytic Peptide Stability

G cluster_chem_mod Chemical Modifications cluster_formulation Formulation Strategies cluster_handling Handling & Storage Cyclization Cyclization Improved_Stability Improved Peptide Stability Cyclization->Improved_Stability D_Amino_Acids D-Amino Acid Substitution D_Amino_Acids->Improved_Stability Terminal_Mods Terminal Modifications Terminal_Mods->Improved_Stability PEGylation PEGylation PEGylation->Improved_Stability pH_Optimization pH Optimization pH_Optimization->Improved_Stability Stabilizing_Agents Stabilizing Agents Stabilizing_Agents->Improved_Stability Encapsulation Encapsulation Encapsulation->Improved_Stability Lyophilization Lyophilization Lyophilization->Improved_Stability Low_Temp_Storage Low Temp Storage (-20/-80°C) Low_Temp_Storage->Improved_Stability Aliquoting Aliquoting Aliquoting->Improved_Stability G start Start: Prepare Peptide Stock incubate Incubate Peptide with Serum at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., TFA/Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant via RP-HPLC centrifuge->analyze calculate Calculate % Intact Peptide & Half-Life analyze->calculate end End: Stability Profile calculate->end

References

Technical Support Center: Troubleshooting AT-101 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AT-101. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments focused on AT-101 resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AT-101?

A1: AT-101, the R-(-)-enantiomer of gossypol, functions as a BH3 mimetic. It primarily induces apoptosis by binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1), thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]

Q2: My cancer cell line is not responding to AT-101 treatment. What are the possible reasons?

A2: Lack of response to AT-101 can be attributed to several factors:

  • Intrinsic Resistance: The cell line may inherently possess resistance mechanisms, such as high expression of Mcl-1, which is less potently inhibited by AT-101 compared to Bcl-2 and Bcl-xL.

  • Acquired Resistance: If the cells were previously sensitive, they might have developed resistance through mechanisms like upregulation of anti-apoptotic proteins or mutations in the Bcl-2 family proteins.

  • Experimental Conditions: Suboptimal drug concentration, insufficient incubation time, or issues with the drug's stability can lead to a lack of efficacy.

  • Cell Culture Conditions: High cell density or the presence of certain growth factors in the serum could be promoting cell survival and counteracting the effects of AT-101.

Q3: How can I develop an AT-101 resistant cancer cell line for my studies?

A3: Developing a resistant cell line is a crucial step in studying acquired resistance mechanisms. The general approach involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of AT-101 over a prolonged period (typically 3-6 months). This process selects for cells that can survive and proliferate in the presence of the drug.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Problem: Inconsistent or unexpected IC50 values for AT-101.

Possible Cause Recommended Solution
Cell Seeding Density Optimize cell number to ensure logarithmic growth throughout the experiment. High density can lead to nutrient depletion and contact inhibition, affecting drug response.
Drug Preparation/Storage Prepare fresh AT-101 solutions from a validated stock. AT-101 is sensitive to light and should be stored appropriately.
Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Serum Concentration Serum components can interfere with drug activity. Consider reducing serum concentration during treatment, if compatible with cell health.
Assay Interference Phenol (B47542) red in the medium can interfere with colorimetric assays. Use phenol red-free medium if possible. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays.
Guide 2: Issues with Apoptosis Detection (e.g., Annexin V/PI Staining)

Problem: Low percentage of apoptotic cells detected after AT-101 treatment, even when cell viability is reduced.

Possible Cause Recommended Solution
Timing of Assay Apoptosis is a dynamic process. Perform a time-course analysis to capture the peak of apoptosis. Early time points might miss the effect, while late time points might show secondary necrosis.
Cell Detachment Method For adherent cells, harsh detachment methods (e.g., over-trypsinization) can damage cell membranes, leading to false positive PI staining. Use a gentle detachment method like Accutase or scraping.
Compensation Issues (Flow Cytometry) Ensure proper compensation between the Annexin V and PI channels to avoid spectral overlap. Use single-stained controls for accurate setup.
Caspase-Independent Cell Death AT-101 may induce other forms of cell death, such as autophagy or necroptosis, in some cell lines.[2] Investigate markers for these pathways (e.g., LC3B for autophagy, RIPK1/3 for necroptosis).
Loss of Apoptotic Cells Apoptotic cells can detach and be lost during washing steps. Collect the supernatant along with the adherent cells before staining.

Experimental Protocols

Protocol 1: Generation of AT-101 Resistant Cancer Cell Lines
  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of AT-101 in the parental cancer cell line.

  • Initial Treatment: Culture the parental cells in medium containing AT-101 at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them in the same concentration of AT-101.

  • Dose Escalation: Once the cells show stable growth in the current drug concentration, gradually increase the AT-101 concentration (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.

  • Characterization: Periodically assess the IC50 of the resistant population to confirm a significant shift compared to the parental line. Once a stable resistant line is established (e.g., >10-fold increase in IC50), perform further characterization.

Protocol 2: Western Blotting for Bcl-2 Family Proteins
  • Cell Lysis: Treat parental and AT-101 resistant cells with the desired concentrations of AT-101 for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
  • Cell Preparation: Harvest parental and AT-101 resistant cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM and incubate for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove excess dye.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for dye efflux. Samples can be taken at different time points (e.g., 0, 30, 60, 120 minutes). As a positive control for efflux inhibition, treat a set of cells with a known ABCB1 inhibitor like Verapamil.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer. A decrease in fluorescence over time indicates active efflux. Resistant cells with upregulated ABC transporters will show a faster decrease in fluorescence compared to parental cells.

Signaling Pathways and Experimental Workflows

AT101_Mechanism_of_Action AT101 AT-101 Bcl2_Family Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 AT101->Bcl2_Family inhibits Bax_Bak Pro-apoptotic Bax, Bak Bcl2_Family->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of AT-101 induced apoptosis.

Caption: Potential mechanisms of resistance to AT-101.

Experimental_Workflow Start Start with AT-101 Sensitive Cell Line Develop_Resistant_Line Develop AT-101 Resistant Cell Line Start->Develop_Resistant_Line Characterize_Resistance Characterize Resistance (IC50 Shift) Develop_Resistant_Line->Characterize_Resistance Mechanism_Investigation Investigate Resistance Mechanisms Characterize_Resistance->Mechanism_Investigation Western_Blot Western Blot (Bcl-2 family) Mechanism_Investigation->Western_Blot ABC_Assay ABC Transporter Activity Assay Mechanism_Investigation->ABC_Assay Signaling_Analysis Signaling Pathway Analysis (PI3K/Akt, MAPK/ERK) Mechanism_Investigation->Signaling_Analysis

Caption: Workflow for studying AT-101 resistance.

References

Technical Support Center: Peptide-Based Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common limitations encountered in peptide-based cancer therapy experiments.

Frequently Asked Questions (FAQs)

Q1: My therapeutic peptide shows low stability in serum. How can I improve it?

A1: Low serum stability is a primary challenge for therapeutic peptides due to their susceptibility to proteolysis. Several strategies can be employed to enhance peptide stability:

  • Amino Acid Substitution: Incorporating unnatural D-amino acids in place of L-amino acids can render the peptide less recognizable to proteases.

  • Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a more stable conformation, reducing its flexibility and susceptibility to enzymatic degradation.

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can create a hydrophilic shield, sterically hindering the approach of proteases and increasing the peptide's hydrodynamic radius, which also reduces renal clearance.

  • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.

Troubleshooting Low Peptide Stability

IssuePossible CauseRecommended Solution
Rapid degradation in serum viability assays Susceptibility to serum proteases.1. Synthesize a D-amino acid analog of your peptide. 2. Design a cyclized version of the peptide. 3. Test a PEGylated version of the peptide.
Loss of activity after modification Modification interferes with the peptide's binding site.1. Perform alanine (B10760859) scanning to identify key binding residues before modification. 2. Test different PEG chain lengths or attachment sites.

Q2: My peptide-drug conjugate (PDC) shows poor tumor penetration. What strategies can I use to enhance tumor uptake?

A2: Limited tumor penetration can be due to the dense tumor microenvironment and the physicochemical properties of the peptide. Here are some approaches to improve it:

  • Tumor-Targeting Peptides: Utilize peptides that bind to receptors overexpressed on tumor cells, such as integrins or somatostatin (B550006) receptors, to enhance receptor-mediated endocytosis.

  • Cell-Penetrating Peptides (CPPs): Fuse your therapeutic peptide with a CPP, a class of short peptides that can facilitate the translocation of molecular cargo across the cell membrane.

  • Nanoparticle Formulation: Encapsulating the peptide in nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and enhance its accumulation in the tumor through the enhanced permeability and retention (EPR) effect.

Troubleshooting Poor Tumor Penetration

IssuePossible CauseRecommended Solution
Low intracellular concentration of the peptide Inefficient cellular uptake.1. Conjugate the peptide to a known CPP like TAT or penetratin. 2. Co-administer the peptide with a CPP.
Off-target accumulation Non-specific binding.1. Identify a receptor uniquely overexpressed on your target cancer cells. 2. Design a peptide that specifically targets this receptor.
Rapid clearance from circulation Small size leading to fast renal filtration.1. Formulate the peptide within a liposomal or polymeric nanoparticle system. 2. PEGylate the peptide to increase its size.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay

This protocol outlines a method to assess the stability of a therapeutic peptide in the presence of serum.

  • Preparation:

    • Dissolve the therapeutic peptide in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

    • Thaw fetal bovine serum (FBS) or human serum at 37°C.

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of serum with 10 µL of the peptide solution.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot of the mixture.

  • Quenching and Precipitation:

    • Immediately add the aliquot to 20 µL of 10% trichloroacetic acid (TCA) to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the peptide.

    • Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining peptide.

    • The percentage of remaining peptide at each time point is calculated relative to the 0-hour time point.

Data Presentation: Comparative Stability of Modified Peptides

Peptide VersionHalf-life in Serum (hours)
Linear L-amino acid peptide0.5
D-amino acid substituted peptide8
Cyclized peptide12
PEGylated peptide24

Visualizations

Peptide_Stability_Workflow Workflow for Enhancing Peptide Stability cluster_0 Problem Identification cluster_1 Modification Strategies cluster_2 Evaluation start Low in vivo efficacy problem Rapid peptide degradation start->problem Investigate cause strategy1 D-Amino Acid Substitution problem->strategy1 strategy2 Cyclization problem->strategy2 strategy3 PEGylation problem->strategy3 assay In Vitro Serum Stability Assay strategy1->assay strategy2->assay strategy3->assay analysis RP-HPLC Analysis assay->analysis Quantify remaining peptide result Enhanced Half-life analysis->result

Caption: Workflow for troubleshooting and improving peptide stability.

Tumor_Targeting_Strategy Strategies for Enhanced Tumor Targeting and Uptake cluster_0 Challenge cluster_1 Approaches cluster_2 Mechanism of Action cluster_3 Outcome challenge Poor Tumor Penetration approach1 Tumor-Targeting Peptides (e.g., RGD peptides) challenge->approach1 approach2 Cell-Penetrating Peptides (e.g., TAT, Penetratin) challenge->approach2 approach3 Nanoparticle Formulation (e.g., Liposomes) challenge->approach3 mech1 Receptor-Mediated Endocytosis approach1->mech1 mech2 Direct Membrane Translocation approach2->mech2 mech3 EPR Effect & Protection approach3->mech3 outcome Increased Intratumoral Peptide Concentration mech1->outcome mech2->outcome mech3->outcome

Caption: Logical relationships of tumor targeting strategies.

Signaling_Pathway_Inhibition Peptide-Mediated Inhibition of a Cancer Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Ras Ras Receptor->Ras Peptide Therapeutic Peptide Peptide->Receptor Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Example of a therapeutic peptide inhibiting a signaling pathway.

Technical Support Center: Addressing Off-Target Effects of Lytic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the off-target effects of lytic peptides. The following guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of lytic peptides and why do they occur?

A1: The primary off-target effect of lytic peptides is cytotoxicity against healthy host cells, with hemolysis (the lysis of red blood cells) being the most commonly measured indicator.[1] These effects occur because the fundamental lytic mechanism of many peptides—membrane disruption—is often non-specific.[2][3] Lytic peptides are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of cancer cells. However, healthy mammalian cells, including red blood cells, also possess components that can be targeted, leading to unintended lysis and toxicity.[4][5]

Q2: What are the main strategies to reduce the off-target effects of lytic peptides?

A2: Several strategies can be employed to enhance the selectivity of lytic peptides and minimize off-target toxicity:

  • Chemical Modifications: Techniques like PEGylation (attaching polyethylene (B3416737) glycol chains), amino acid substitution (e.g., replacing lysines with histidines), and cyclization can improve stability, reduce hemolytic activity, and decrease cytotoxicity.[6][7]

  • Designing pH-Sensitive Peptides: By incorporating amino acids like histidine, peptides can be engineered to be inactive at the physiological pH of healthy tissue (around 7.4) and become active and lytic in the acidic microenvironment of tumors (pH 5.5-6.5).[7][8][9]

  • Encapsulation in Delivery Systems: Using nanocarriers like liposomes or polymeric nanoparticles can shield the lytic peptide from healthy cells while it circulates in the body.[10] These carriers can be designed for passive targeting via the enhanced permeability and retention (EPR) effect or actively targeted to cancer cells using specific ligands.

  • Stimuli-Responsive Systems: Peptides can be loaded into "smart" delivery systems that release their payload only in response to specific internal (e.g., low pH, specific enzymes) or external (e.g., light, ultrasound) triggers present at the tumor site.[11][12][13][14]

Q3: Which in vitro assays are essential for evaluating the off-target effects of my peptide?

A3: A panel of in vitro assays is crucial for characterizing the selectivity and potential toxicity of a lytic peptide:

  • Hemolysis Assay: This is the standard and most prioritized assay for assessing toxicity towards red blood cells.[1][5] It provides a quantitative measure of a peptide's membrane-disrupting ability on non-cancerous cells.

  • Cytotoxicity/Viability Assays: Assays like the MTT, XTT, or LDH release assays are used to measure the peptide's toxicity against various healthy (non-cancerous) human cell lines (e.g., normal fibroblasts, endothelial cells).[1][6] This helps to determine the peptide's general cytotoxicity beyond hemolysis.

  • Therapeutic Index Calculation: The selectivity of a peptide is often expressed as its therapeutic index (TI). This is the ratio of its toxicity to healthy cells (e.g., HC50, the concentration causing 50% hemolysis) to its efficacy against cancer cells (e.g., IC50, the concentration inhibiting 50% of cancer cell growth). A higher TI indicates greater selectivity for cancer cells.

Q4: How can I improve the therapeutic index (TI) of my lytic peptide?

A4: Improving the therapeutic index involves either increasing the peptide's potency against cancer cells or, more commonly, decreasing its toxicity toward healthy cells. The strategies outlined in Q2 are the primary methods for achieving this. For example, PEGylating a peptide might slightly decrease its anti-cancer activity (increase IC50) but dramatically decrease its hemolytic activity (increase HC50), resulting in a significantly improved overall therapeutic index.[6] Similarly, designing a pH-sensitive peptide ensures that its lytic activity is concentrated in the tumor microenvironment, thereby reducing systemic toxicity and increasing the TI.[7]

Troubleshooting Guides

Issue 1: My peptide shows high hemolytic activity and general cytotoxicity.
  • Q: My peptide is effective against cancer cells but also lyses red blood cells and is toxic to normal cell lines at similar concentrations. What are my options?

    • A: This indicates a lack of selectivity, a common issue with lytic peptides.

      • Modify the Peptide Sequence: Consider synthesizing peptide analogs. Replacing some hydrophobic amino acids can decrease overall hydrophobicity, which often correlates with reduced hemolytic activity. Substituting cationic lysine (B10760008) residues with histidine can impart pH sensitivity, making the peptide less active at neutral pH.[7]

      • Implement PEGylation: Covalently attaching PEG chains can sterically hinder the peptide's interaction with the membrane of red blood cells, significantly reducing hemolysis.[6][15] You can experiment with different molecular weights of PEG to find the optimal balance between reduced toxicity and retained efficacy.

      • Utilize a Delivery System: Encapsulating the peptide in a nanoparticle or liposome (B1194612) can prevent it from interacting with healthy cells.[10] This is a highly effective method for mitigating systemic toxicity.

Issue 2: My modified peptide has low anti-cancer efficacy.
  • Q: I PEGylated my peptide to reduce its toxicity, but now its IC50 against cancer cells is unacceptably high. How can I fix this?

    • A: A loss of activity post-modification is a common trade-off.

      • Optimize the Degree of Modification: The size and number of PEG chains can impact activity. A very large or dense PEG shield might prevent the peptide from effectively interacting with cancer cell membranes. Try using a lower molecular weight PEG or reducing the number of PEGylation sites.

      • Change the Linker Chemistry: If using a delivery system, the linker connecting the peptide to the carrier is critical. If the peptide must be released to be active, ensure the linker is cleavable by factors in the tumor microenvironment (e.g., specific enzymes, acidic pH). If the linker is too stable, the peptide will not be released to exert its effect.

      • Re-evaluate the Modification Site: The site of modification is crucial. If you modified an amino acid that is essential for binding to or disrupting the cancer cell membrane, the activity will be compromised. Try modifying a different, less critical region of the peptide.

      • Consider a Prodrug Strategy: Design the modified peptide as a "prodrug" that becomes activated only upon reaching the tumor. For example, a pH-sensitive modification could be cleaved in the acidic tumor environment, releasing the fully active peptide.

Issue 3: I am observing high variability in my cytotoxicity assay results.
  • Q: The results from my MTT assays are inconsistent between experiments. What could be the cause?

      • Inconsistent Cell Seeding: Ensure you have a uniform number of viable cells seeded in each well. Use a cell counter and check for cell clumping.

      • Peptide Instability: Peptides can degrade in culture medium over the course of an experiment. Prepare fresh peptide solutions for each experiment and consider performing a stability test of your peptide in the medium over time.

      • Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and lead to erroneous MTT results. Regularly test your cell cultures for contamination.

      • Assay Timing: The timing of the assay is critical. If you measure too early, you may miss delayed cytotoxic effects. Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity.

      • Interference with MTT Dye: Some peptides or delivery system components might directly interact with the MTT reagent or inhibit cellular reductases. Run a control with the peptide in a cell-free system to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay like LDH release.

Issue 4: My peptide delivery system is not working as expected.
  • Q: I've encapsulated my lytic peptide in nanoparticles, but the formulation shows no anti-cancer activity. What should I investigate?

    • A: Failure of a nano-delivery system can occur at several stages.

      • Verify Drug Loading and Encapsulation Efficiency (EE): First, confirm that the peptide was successfully encapsulated. A low EE means there is very little peptide in your nanoparticles. Use a quantification method (see Protocol 3) to measure the amount of encapsulated peptide.

      • Investigate Peptide Release: The peptide must be released from the nanoparticle to be active.

        • No Release: If the nanoparticle is too stable, the peptide may remain trapped. For stimuli-responsive systems, ensure the trigger is sufficient to induce release (e.g., is the pH low enough? Is the enzyme present?). Perform an in vitro release study (see Protocol 3) under conditions that mimic the target environment.

        • Premature Release (Burst Release): The peptide might be released too quickly in the culture medium before reaching the cells. This can be caused by a high concentration of peptide adsorbed to the nanoparticle surface rather than encapsulated within the core. Optimize your formulation to minimize surface-adsorbed peptide.

      • Check Nanoparticle Stability and Aggregation: Nanoparticles may aggregate in culture medium containing salts and proteins, which can prevent them from reaching the cells. Measure the size and zeta potential of your nanoparticles in the culture medium over time using Dynamic Light Scattering (DLS) to check for aggregation.

Data Presentation: Comparative Analysis of Lytic Peptides

The following tables summarize quantitative data to illustrate the impact of modification strategies on peptide efficacy and off-target toxicity.

Table 1: Efficacy and Toxicity of Lytic Peptides and Their Modified Analogs

PeptideModificationIC50 on Cancer Cells (µM)HC50 (µM)Therapeutic Index (HC50/IC50)Reference
LyeTx I-bCysteine addition (LyeTx I-bcys)2.0 (vs. S. aureus)>128>64[6]
LyeTx I-bcysPEGylation (2.0 kDa)8.0 (vs. S. aureus)>128>16[6]
MelittinNone~2~3~1.5(General Value)
(KLAKLAK)2None10-20>200>10-20(General Value)
Peptide P87None~10 (vs. P. aeruginosa)>100>10[16]
Peptide P88P87 with increased charge/hydrophobicity~2.5 (vs. P. aeruginosa)>100>40[16]

Note: IC50 values can vary significantly based on the cancer cell line and assay conditions. HC50 is the concentration causing 50% hemolysis.

Table 2: pH-Dependent Activity of Histidine-Containing Lytic Peptides

Peptide TemplateHistidine SubstitutionCytotoxicity (LC50 in µg/mL) at pH 7.4Cytotoxicity (LC50 in µg/mL) at pH 5.5Fold Increase in ActivityReference
L5L5-a (1 His)40.120.3~2x[7]
L5L5-b (1 His, different pos.)30.510.1~3x[7]
CitropinCitropin-a (1 His)10.21.2~8.5x[7]
CitropinCitropin-c (2 His)> 5025.4>2x[7]

Note: LC50 is the lethal concentration that kills 50% of cells.

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol is used to determine the hemolytic activity of a lytic peptide against red blood cells (RBCs).

Materials:

  • Freshly collected red blood cells (human or bovine) in an anticoagulant solution.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Triton X-100 (0.1% or 1% v/v in PBS) for positive control (100% lysis).

  • Lytic peptide stock solution.

  • 96-well microtiter plates.

  • Microplate reader (absorbance at 540 nm or 414 nm).

Methodology:

  • Prepare RBC Suspension:

    • Centrifuge the blood sample (e.g., at 1,000 x g for 10 min at 4°C).

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with cold PBS, centrifuging and discarding the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to create a 2% or 8% (v/v) erythrocyte suspension.

  • Prepare Peptide Dilutions:

    • Perform a serial dilution of your lytic peptide in PBS to achieve a range of final concentrations to be tested (e.g., 0.5–256 µM).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the RBC suspension to each well.

    • Add 100 µL of each peptide dilution to the wells in triplicate.

    • Negative Control: Add 100 µL of PBS only (0% lysis).

    • Positive Control: Add 100 µL of 0.1% Triton X-100 (100% lysis).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate (e.g., at 1,000 x g for 5 min) to pellet the intact RBCs.

  • Measure Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (or 414 nm) using a microplate reader.

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Plot the % hemolysis against the peptide concentration to determine the HC50 value.

Protocol 2: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cancer cells and normal (non-cancerous) control cells.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).

  • Lytic peptide stock solution.

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Peptide Treatment:

    • Prepare serial dilutions of your lytic peptide in culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions.

    • Include wells with medium only (blank) and cells with medium but no peptide (untreated control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition:

    • Add 10-20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes with shaking to ensure complete dissolution.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated_control - Abs_blank)] * 100

    • Plot the % viability against peptide concentration to determine the IC50 value.

Protocol 3: In Vitro Peptide Release from Nanoparticles

This protocol uses a dialysis method to quantify the release of a peptide from a nanoparticle formulation over time.

Materials:

  • Peptide-loaded nanoparticle suspension.

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to mimic physiological and tumor environments).

  • Dialysis tubing or device with a Molecular Weight Cut-Off (MWCO) that is larger than the peptide but smaller than the nanoparticle.

  • Shaking incubator or water bath.

  • Method for peptide quantification (e.g., HPLC, fluorescence spectroscopy if the peptide is labeled).

Methodology:

  • Preparation:

    • Accurately measure a known volume/concentration of your peptide-loaded nanoparticle suspension (e.g., 1 mL).

    • Place the suspension inside the dialysis bag/device. Securely seal it.

  • Release Study:

    • Submerge the dialysis bag in a larger volume of release buffer (e.g., 50 mL) to ensure sink conditions.

    • Place the entire setup in a shaking incubator at 37°C.

    • To simulate different environments, run parallel experiments using buffers at pH 7.4 and pH 5.5.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification:

    • Quantify the concentration of the released peptide in the collected aliquots using your chosen method (e.g., HPLC).

  • Calculate Cumulative Release:

    • Calculate the cumulative amount and percentage of peptide released at each time point, correcting for the amounts removed during previous sampling.

    • Cumulative % Release = (Cumulative mass of peptide released at time t / Initial mass of peptide in nanoparticles) * 100

    • Plot the cumulative % release against time to generate a release profile.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Analysis & Optimization cluster_3 Phase 4: Preclinical Testing Peptide_Design Peptide Design (e.g., pH-sensitive, modification) Synthesis Peptide Synthesis & Purification Peptide_Design->Synthesis Delivery_System Delivery System Formulation (e.g., Nanoparticles) Synthesis->Delivery_System Efficacy Anti-Cancer Efficacy (IC50 via MTT Assay) Delivery_System->Efficacy Hemolysis Hemolysis Assay (HC50) Delivery_System->Hemolysis Cytotoxicity Cytotoxicity vs. Normal Cells Delivery_System->Cytotoxicity Release Drug Release Assay Delivery_System->Release Analysis Calculate Therapeutic Index (HC50 / IC50) Efficacy->Analysis Hemolysis->Analysis Optimization Optimization Loop Analysis->Optimization In_Vivo In Vivo Animal Models (Efficacy & Toxicity) Analysis->In_Vivo Proceed if TI is high Optimization->Peptide_Design Iterate Design

Caption: Workflow for developing and testing lytic peptides with reduced off-target effects.

Diagram 2: Mechanism of pH-Dependent Peptide Activation

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.5) Peptide_Inactive Peptide (Histidine Neutral, Inactive State) RBC Red Blood Cell Peptide_Inactive->RBC No Interaction Peptide_Active Peptide (Histidine Protonated, Cationic, Active State) Peptide_Inactive->Peptide_Active Low pH Trigger Cancer_Cell Cancer Cell Membrane (Anionic) Peptide_Active->Cancer_Cell Electrostatic Binding & Membrane Insertion Lysis Cell Lysis Cancer_Cell->Lysis Pore Formation

Caption: pH-sensitive lytic peptide activation in the acidic tumor microenvironment.

Diagram 3: Potential Lytic Peptide-Induced Apoptotic Pathway

G cluster_intrinsic Intrinsic Apoptosis Pathway Lytic_Peptide Lytic Peptide Membrane Cancer Cell Membrane Lytic_Peptide->Membrane Pore Membrane Pore Formation Membrane->Pore Disruption Loss of Ion Homeostasis & Membrane Potential Pore->Disruption Mito Mitochondrial Stress Disruption->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Lytic peptide-induced membrane disruption leading to intrinsic apoptosis.

References

Technical Support Center: Optimization of AT-101 and Olaparib Combination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of AT-101 and olaparib (B1684210).

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining AT-101 and olaparib?

A1: The combination of AT-101 and olaparib is based on a synergistic "one-two punch" mechanism targeting two distinct but complementary cellular pathways.

  • Olaparib: As a potent PARP (Poly(ADP-ribose) polymerase) inhibitor, olaparib blocks the repair of single-strand DNA breaks (SSBs).[1] During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[1][2] This is particularly effective in cancer cells with existing defects in homologous recombination (HR) repair, a concept known as synthetic lethality.[3][4]

  • AT-101: This compound is a small molecule inhibitor of the anti-apoptotic Bcl-2 family of proteins (e.g., Bcl-2, Bcl-xL).[5] These proteins are often overexpressed in cancer cells, making them resistant to apoptosis (programmed cell death). By inhibiting these proteins, AT-101 lowers the threshold for apoptosis induction.[6]

The combination aims to first induce significant DNA damage with olaparib, pushing the cell towards apoptosis, and then use AT-101 to dismantle the cell's primary defense against apoptosis, leading to enhanced and synergistic cancer cell death.[5][7]

Q2: What are the expected synergistic outcomes of this combination?

A2: The primary synergistic outcomes expected from the combination of AT-101 and olaparib are a significant increase in cancer cell death compared to either agent alone. This can be quantified by:

  • Decreased Cell Viability: A lower half-maximal inhibitory concentration (IC50) for each drug when used in combination.

  • Increased Apoptosis: A higher percentage of cells undergoing programmed cell death, which can be measured by assays like Annexin V/PI staining.[8][9]

  • Enhanced DNA Damage Markers: An accumulation of DNA damage markers, such as γH2AX foci, indicating that the damage induced by olaparib is not being repaired and is leading to cell death.[10][11]

Q3: In which cancer cell lines is this combination likely to be most effective?

A3: This combination is expected to be effective across a broad range of cancer cell lines. While olaparib monotherapy is most effective in cell lines with BRCA1/2 mutations or other homologous recombination deficiencies (HRD), its combination with the apoptosis-sensitizer AT-101 may broaden its utility.[12][13] The efficacy will likely correlate with the expression levels of Bcl-2 family proteins. Cell lines with high levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL may be particularly sensitive to the addition of AT-101.

Q4: How do I determine if the observed effect is synergistic, additive, or antagonistic?

A4: To formally assess the interaction between AT-101 and olaparib, you should use established methods for synergy analysis, such as the Chou-Talalay method, which calculates a Combination Index (CI).

  • CI < 1: Indicates synergy (the effect of the combination is greater than the sum of the individual effects).

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism (the drugs inhibit each other).

Alternatively, the Bliss independence model can be used to calculate a Bliss score, where a positive score indicates synergy.[14]

Troubleshooting Guides

Problem 1: Higher than expected IC50 values or apparent resistance to the drug combination.

Possible CauseTroubleshooting & Optimization
Cell Line Integrity Verify the identity of your cell line via Short Tandem Repeat (STR) profiling. Ensure the cell line has the expected genetic background (e.g., HR status, Bcl-2 expression).[15]
Vehicle Toxicity Both AT-101 and olaparib are typically dissolved in DMSO. High concentrations of DMSO can be toxic. Run a vehicle control experiment to determine the maximum tolerated DMSO concentration for your cell line (typically <0.5%).[15]
Drug Degradation Ensure proper storage of drug stock solutions (aliquoted, protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Assay Type IC50 values can differ significantly between assays. Colony formation assays measure long-term reproductive death and often yield lower IC50 values than short-term metabolic assays like MTT or WST-1.[3] Consider using a more sensitive long-term assay.
Inconsistent Culture Use cells in the logarithmic growth phase. Maintain consistency in media, serum, and incubation conditions.[15]

Problem 2: High variability between experimental replicates.

Possible CauseTroubleshooting & Optimization
Pipetting Errors Use calibrated pipettes and practice proper technique. For 96-well plates, consider using a multi-channel pipette for adding drugs and reagents to minimize timing differences.
Edge Effects Evaporation from the outer wells of a multi-well plate can alter drug concentrations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[15]
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Clumps of cells can lead to uneven growth and varied responses to treatment.
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants, which can significantly alter cell health and experimental outcomes.[15]

Problem 3: Low levels of apoptosis detected after combination treatment.

Possible CauseTroubleshooting & Optimization
Incorrect Time Point Apoptosis is a dynamic process. The peak apoptotic response may occur earlier or later than your chosen time point. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation time.[9]
Insufficient Drug Concentration The concentrations used may be too low to induce a significant apoptotic response. Ensure you are using concentrations at or above the IC50 values determined from cell viability assays.
Cellular Resistance The cell line may have alternative survival mechanisms or low expression of key apoptotic proteins (e.g., caspases). Confirm apoptosis by checking for cleavage of caspase-3 and PARP via Western blot.[6]
Assay Sensitivity Ensure flow cytometer settings are correctly calibrated. If the apoptotic population is small, you may need to analyze more events to achieve statistical significance.

Data Presentation

Table 1: Expected Cell Viability (IC50) with Single Agents and Combination (Note: This table presents hypothetical but realistic data based on the known mechanisms of action and results from similar combination studies. Researchers should generate their own empirical data.)

TreatmentCancer Cell Line (HR-Deficient)Cancer Cell Line (HR-Proficient)
Olaparib alone ~5 µM~20 µM
AT-101 alone ~10 µM~10 µM
Combination (Olaparib) ~1 µM ~5 µM
Combination (AT-101) ~2 µM ~2.5 µM

Table 2: Expected Apoptosis Levels After 48h Treatment (Note: Data is illustrative. Values represent the percentage of Annexin V positive cells.)

TreatmentCancer Cell Line (HR-Proficient)
Vehicle Control 5%
Olaparib (5 µM) 15%
AT-101 (2.5 µM) 20%
Combination (Olaparib + AT-101) 55%

Experimental Protocols

1. Cell Viability (MTT Assay)

This protocol assesses the effect of the drug combination on cell metabolic activity, an indicator of viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10³ cells/well) and allow them to adhere overnight.[3]

  • Drug Preparation: Prepare serial dilutions of AT-101 and olaparib in culture medium. For combination experiments, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the old medium and add the drug-containing medium. Include wells for untreated and vehicle (DMSO) controls.[15]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC50 values.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells in early and late apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with the desired concentrations of AT-101, olaparib, or the combination for the determined time point (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. DNA Damage Assay (γH2AX Immunofluorescence)

This assay visualizes DNA double-strand breaks as nuclear foci.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat them with the drugs for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus to quantify DNA damage.[10][11]

Visualizations

Caption: Synergistic pathway of Olaparib and AT-101.

Experimental_Workflow arrow -> Start Start: Prepare Single-Cell Suspension Seed Seed Cells in Multi-well Plates Start->Seed Incubate1 Incubate Overnight (Allow Adherence) Seed->Incubate1 Treat Treat with Vehicle, Single Agents, or Combination Incubate1->Treat Incubate2 Incubate for Optimal Duration (e.g., 24-72h) Treat->Incubate2 Assay Perform Assay Incubate2->Assay Viability Cell Viability (MTT / WST-1) Assay->Viability Apoptosis Apoptosis (Annexin V / PI) Assay->Apoptosis DNADamage DNA Damage (γH2AX Staining) Assay->DNADamage Analyze Data Acquisition (Plate Reader, Flow Cytometer, Microscope) Viability->Analyze Apoptosis->Analyze DNADamage->Analyze End Data Analysis: IC50, % Apoptosis, Synergy Calculation Analyze->End

Caption: General workflow for combination drug screening.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_cells Cell Line Issues cluster_protocol Protocol Issues Start Unexpected Result: High IC50 / Low Synergy Check_Reagents Check Reagents Start->Check_Reagents Check_Cells Check Cell Line Start->Check_Cells Check_Protocol Check Protocol Start->Check_Protocol Drug_Conc Verify Drug Concentration & Purity Check_Reagents->Drug_Conc STR STR Profile to Confirm Identity Check_Cells->STR Time Optimize Incubation Time (Time-course) Check_Protocol->Time Drug_Age Use Fresh Dilutions Drug_Conc->Drug_Age Vehicle_Tox Test Vehicle Toxicity Drug_Age->Vehicle_Tox Outcome Re-run Experiment with Optimized Parameters Vehicle_Tox->Outcome Myco Test for Mycoplasma STR->Myco Growth_Phase Use Cells in Logarithmic Phase Myco->Growth_Phase Growth_Phase->Outcome Density Optimize Seeding Density Time->Density Assay_Type Consider Alternative Assay (e.g., Clonogenic) Density->Assay_Type Assay_Type->Outcome

Caption: Troubleshooting flowchart for unexpected results.

References

Technical Support Center: Strategies to Minimize AT-101 Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AT-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of AT-101 in in vitro experiments, with a focus on minimizing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is AT-101 and what is its chemical nature?

A1: AT-101 is the R-(-)-enantiomer of gossypol (B191359), a natural polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. Its chemical structure contains six phenolic hydroxyl groups and two aldehyde groups, which make it chemically reactive[3]. Due to restricted rotation of the internaphthyl bond, gossypol exists as two atropisomers, (+)- and (-)-gossypol, with the (-)-enantiomer (AT-101) being the more biologically active form[3][4].

Q2: Why is the stability of AT-101 a concern in in vitro experiments?

A2: AT-101's polyphenolic aldehyde structure makes it susceptible to degradation under typical in vitro experimental conditions. Factors such as the aqueous environment of cell culture media, pH, temperature, light exposure, and interaction with media components can lead to its degradation over time[5][6]. This degradation can result in a decrease in the effective concentration of the compound, leading to inconsistent and unreliable experimental results.

Q3: How should I prepare and store AT-101 stock solutions?

A3: To ensure maximum stability of your AT-101 stock solution, it is recommended to dissolve it in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture medium. It is crucial to aliquot the stock solution into single-use volumes in light-protected tubes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. One source suggests that a stock solution of R-(-)-gossypol acetic acid (1mg/mL) in acetonitrile (B52724) is stable for 3 months at -70°C.

Q4: How stable is AT-101 in different solvents?

A4: The stability of gossypol, and by extension AT-101, is highly dependent on the solvent due to the existence of different tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol)[2][5]. A spectroscopic study has shown that gossypol is highly stable in chloroform[5]. In methanol, it primarily exists in the aldehyde-aldehyde form initially but converts to the lactol-lactol form over a period of 30-45 days[5]. In DMSO, a mixture of tautomeric forms exists[5]. Importantly, these changes were attributed to tautomeric transformation rather than molecular decomposition[5].

Q5: Is AT-101 sensitive to light?

A5: While one study suggests that natural light has little effect on the stability of gossypol in chloroform, methanol, and DMSO over 45 days[5], it is a general best practice for polyphenolic compounds to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store stock solutions in amber vials or tubes wrapped in foil and to minimize exposure of experimental solutions to direct light.

Troubleshooting Guide

Issue: Inconsistent or weaker-than-expected results in cell-based assays.

Possible Cause 1: Degradation of AT-101 in cell culture medium.

  • Question: I prepared my AT-101 working solution in my cell culture medium at the beginning of my 72-hour experiment. Could the compound be degrading over time?

Possible Cause 2: Oxidation of AT-101.

  • Question: I'm seeing variable results between experiments. Could oxidation be a factor?

  • Answer: Yes, as a polyphenolic compound, AT-101 is susceptible to oxidation, which can lead to its inactivation. The presence of reactive oxygen species (ROS) in the cell culture environment can contribute to this degradation. Interestingly, studies have shown that the addition of antioxidants, such as N-acetyl-L-cysteine (NAC), can enhance the cytotoxic effects of (-)-gossypol by preventing its oxidative inactivation.

Possible Cause 3: Interaction with serum proteins.

  • Question: I'm using a medium with 10% Fetal Bovine Serum (FBS). Could this be affecting the activity of AT-101?

  • Answer: Yes, serum proteins can bind to small molecules like AT-101, potentially reducing its free and active concentration. One study on a human prostate cancer cell line found that dextran-coated charcoal-treated FBS (which removes small molecules and steroids) blocked the antiproliferative effects of (-)-gossypol at lower concentrations compared to bovine serum albumin (BSA)-supplemented medium. This suggests that components in FBS can modulate the activity of AT-101.

Possible Cause 4: Adsorption to plasticware.

  • Question: Could AT-101 be sticking to my plastic plates and tubes?

  • Answer: While specific studies on the adsorption of gossypol to laboratory plastics are not widely available, it is a known phenomenon for hydrophobic compounds. To minimize this, consider using low-binding plasticware, especially for preparing dilute solutions.

Issue: Difficulty dissolving AT-101.
  • Question: I'm having trouble getting my AT-101 to dissolve in my aqueous buffer.

  • Answer: AT-101 is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve AT-101 in an organic solvent like DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) has been reported to dissolve gossypol at approximately 0.5 mg/ml.

Data Presentation

Table 1: Solubility of Gossypol in Various Solvents

SolventSolubilityReference
Ethanol~14.3 mg/mL
DMSO~16.7 mg/mL
Dimethyl formamide (B127407) (DMF)~20 mg/mL
Aqueous BuffersSparingly soluble
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Table 2: Stability of Gossypol in Different Solvents at Room Temperature

SolventObservation over 45 DaysPrimary Tautomeric Form(s)Reference
ChloroformHighly stableAldehyde-aldehyde[5]
MethanolConverts to lactol form over 30-45 daysAldehyde-aldehyde initially, then lactol-lactol[5]
DMSODynamic equilibrium between tautomersAldehyde-aldehyde, lactol-lactol, ketol-ketol[5]

Note: The observed changes in Methanol and DMSO were attributed to tautomerization, not necessarily degradation.

Experimental Protocols

Protocol 1: Preparation of AT-101 Stock Solution

Materials:

  • AT-101 (R-(-)-Gossypol) powder

  • High-quality, anhydrous DMSO

  • Sterile, light-protected, low-binding microcentrifuge tubes

Procedure:

  • Allow the AT-101 powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of AT-101 powder in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Stability Assessment of AT-101 in Cell Culture Medium

Objective: To determine the degradation rate of AT-101 in a specific cell culture medium under standard incubation conditions.

Materials:

  • AT-101 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a working solution of AT-101 in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Aliquot the solution into multiple sterile, low-binding microcentrifuge tubes.

  • Place the tubes in a 37°C, 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Prepare the samples for HPLC analysis. This may involve protein precipitation with a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant from each time point by HPLC to quantify the remaining concentration of AT-101. A validated HPLC method for gossypol should be used.

  • Plot the concentration of AT-101 versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific cell culture medium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare high-concentration AT-101 stock solution in DMSO B Aliquot into single-use tubes A->B C Store at -80°C, protected from light B->C D Thaw a single aliquot E Prepare working solution in pre-warmed cell culture medium D->E F Add to cell culture E->F G Incubate at 37°C, 5% CO2 F->G H Replenish medium with fresh AT-101 at determined intervals G->H I Perform cell-based assay (e.g., viability, apoptosis) H->I J Collect and analyze data I->J

Caption: General workflow for in vitro experiments using AT-101.

Degradation_Factors cluster_factors Contributing Factors AT101 AT-101 (Active Compound) Degradation Degradation (Inactive Products) AT101->Degradation leads to Aqueous Aqueous Environment (Hydrolysis) Aqueous->Degradation Oxidation Oxidation (ROS) Oxidation->Degradation pH Suboptimal pH pH->Degradation Temp Elevated Temperature (37°C) Temp->Degradation Light Light Exposure Light->Degradation Serum Serum Protein Binding Serum->Degradation potential inactivation Metabolism Cellular Metabolism Metabolism->Degradation

Caption: Factors contributing to the degradation of AT-101 in vitro.

Troubleshooting_Tree Start Inconsistent/Weak Experimental Results? Q1 Is the stock solution prepared and stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you replenishing the compound during long-term experiments? A1_Yes->Q2 Sol1 Prepare fresh stock in anhydrous DMSO, aliquot, and store at -80°C. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you considered the effect of serum proteins? A2_Yes->Q3 Sol2 Replenish medium with fresh AT-101 every 24 hours or as determined by stability assay. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are you protecting your solutions from light? A3_Yes->Q4 Sol3 Consider reducing serum concentration or using serum-free medium if possible. A3_No->Sol3 A4_No No Q4->A4_No No Sol4 Use light-protected tubes and minimize light exposure during experiments. A4_No->Sol4

Caption: Troubleshooting decision tree for AT-101 experiments.

References

Validation & Comparative

A Comparative Analysis of AT-101 and Traditional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug AT-101 and traditional chemotherapy agents. The analysis focuses on the mechanism of action, clinical efficacy, and safety profiles, supported by experimental data from preclinical and clinical studies.

Introduction to AT-101

AT-101 is an oral, small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w. By acting as a BH3 mimetic, AT-101 disrupts the interaction of these anti-apoptotic proteins with pro-apoptotic proteins, thereby lowering the threshold for apoptosis (programmed cell death). It has been investigated as a monotherapy and in combination with traditional chemotherapy and radiation in various cancer types.

Traditional Chemotherapy

Traditional chemotherapy encompasses a broad range of cytotoxic drugs that primarily target rapidly dividing cells. The agents discussed in this comparison, docetaxel (B913) and temozolomide, are standard-of-care treatments for several cancers.

  • Docetaxel: A member of the taxane (B156437) family, docetaxel promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions, leading to cell cycle arrest and apoptosis.[1][2][3][4]

  • Temozolomide (TMZ): An oral alkylating agent that causes DNA damage, primarily through methylation, leading to the death of tumor cells. It is a standard treatment for glioblastoma.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the quantitative data from clinical trials comparing AT-101-based regimens with traditional chemotherapy.

Non-Small Cell Lung Cancer (NSCLC)

A double-blind, placebo-controlled, randomized phase 2 study evaluated the efficacy of AT-101 in combination with docetaxel in patients who had received one prior chemotherapy regimen for advanced or metastatic non-small cell lung cancer.[5]

Table 1: Efficacy of AT-101 plus Docetaxel vs. Docetaxel plus Placebo in Second-Line NSCLC [5]

EndpointAT-101 + DocetaxelDocetaxel + PlaceboHazard Ratio (HR)p-value
Median Progression-Free Survival (PFS)7.5 weeks7.1 weeks1.040.57
Median Overall Survival (OS)7.8 months5.9 months0.820.21
Glioblastoma (GBM)

AT-101 has been investigated in patients with both newly diagnosed and recurrent glioblastoma. One study (NABTT 0702) evaluated single-agent AT-101 in patients with recurrent glioblastoma.[6][7] For comparison, historical data for standard-of-care chemotherapy in recurrent glioblastoma is presented. The treatment landscape for recurrent GBM is varied, with median overall survival typically ranging from 3 to 9 months.[8]

Table 2: Efficacy of AT-101 Monotherapy in Recurrent Glioblastoma [6][7]

EndpointAT-101 Monotherapy
Median Progression-Free Survival (PFS)1.9 months
Median Overall Survival (OS)5.7 months

Comparative Safety and Tolerability

Table 3: Key Adverse Events in AT-101 and Traditional Chemotherapy Trials

Adverse Event (Grade 3/4)AT-101 + Docetaxel in NSCLC (%)[5]Docetaxel + Placebo in NSCLC (%)[5]Docetaxel Monotherapy in NSCLC (%)
Neutropenia81738.9
FatigueNot specifiedNot specifiedNot specified
Anemia18Not specifiedNot specified
Dyspnea18Not specifiedNot specified
Nausea/VomitingNot specifiedNot specifiedNot specified

Note: Data for docetaxel monotherapy is from a separate study for context and may not be directly comparable due to different patient populations and study designs.

In the phase 2 study in NSCLC, the combination of AT-101 with docetaxel was generally well-tolerated, with an adverse event profile that was indistinguishable from the docetaxel and placebo arm.[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., AT-101 or docetaxel) for a specified duration.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9][10][12]

Apoptosis Detection: Annexin V Staining Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the desired compounds to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.[13]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Signaling Pathways

AT-101 Mechanism of Action: Inhibition of Bcl-2 Family Proteins

AT-101, as a BH3 mimetic, directly binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.

AT101_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspases CytoC->Caspases Activates AT101 AT-101 Bcl2 Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) AT101->Bcl2 Inhibits Bcl2->Bax_Bak Inhibits Pro_apoptotic Pro-apoptotic BH3-only proteins Pro_apoptotic->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

AT-101 inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Traditional Chemotherapy Mechanism of Action: Docetaxel

Docetaxel stabilizes microtubules, leading to a blockage of the cell cycle in the G2/M phase. This mitotic arrest triggers a signaling cascade that culminates in apoptosis, which can involve the phosphorylation of Bcl-2, thereby inactivating its anti-apoptotic function.

Docetaxel_Mechanism cluster_Cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes G2M_arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_arrest Leads to Bcl2_p Phosphorylated Bcl-2 (Inactive) G2M_arrest->Bcl2_p Induces Apoptosis Apoptosis Bcl2_p->Apoptosis Promotes

Docetaxel stabilizes microtubules, causing cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of AT-101 and a traditional chemotherapy agent.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treatment with: - AT-101 - Traditional Chemotherapy - Combination - Control start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Data Analysis and Comparison viability->analysis apoptosis->analysis conclusion Conclusion analysis->conclusion

Workflow for in vitro comparison of anticancer agents.

References

AT-101 vs. LHRH-Targeting Therapies: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of AT-101 (gossypol), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, against established Luteinizing Hormone-Releasing Hormone (LHRH)-targeting therapies for the treatment of cancers, with a primary focus on prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, comparative efficacy and safety data from clinical trials, and detailed experimental methodologies.

Executive Summary

AT-101 represents a distinct mechanistic approach to cancer therapy compared to traditional LHRH agonists and antagonists. While LHRH-targeting agents aim to suppress tumor growth by reducing systemic testosterone (B1683101) levels, AT-101 directly induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins. This fundamental difference in their mode of action presents both unique therapeutic opportunities and distinct safety profiles. This guide will delve into these differences, supported by clinical trial data and experimental protocols, to aid in the evaluation and future development of these anti-cancer strategies.

Mechanisms of Action

AT-101: A BH3 Mimetic and Pan-Bcl-2 Inhibitor

AT-101, the (-)-enantiomer of gossypol, functions as a BH3 mimetic. It binds to the BH3 domain of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on apoptosis.[1][2][3] This disruption of the Bcl-2/pro-apoptotic protein interaction leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[4]

cluster_AT101 AT-101 Mechanism of Action AT-101 AT-101 Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) AT-101->Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) inhibits Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1)->Pro-apoptotic proteins (Bax, Bak) inhibit Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion act on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Diagram 1: AT-101 signaling pathway.
LHRH-Targeting Therapies: Inducing Medical Castration

LHRH agonists (e.g., leuprolide, goserelin) and antagonists (e.g., degarelix) both aim to reduce testosterone levels to castrate levels, albeit through different mechanisms.

  • LHRH Agonists: These agents initially stimulate the LHRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone.[5] However, continuous stimulation results in receptor downregulation and desensitization, ultimately suppressing LH and FSH secretion and, consequently, testosterone production.[5]

  • LHRH Antagonists: These drugs competitively bind to and block pituitary LHRH receptors, leading to a rapid and profound reduction in LH, FSH, and testosterone without an initial surge.[5]

cluster_LHRH LHRH-Targeting Therapies: Mechanism of Action cluster_Agonist LHRH Agonist cluster_Antagonist LHRH Antagonist LHRH Agonist LHRH Agonist Pituitary LHRH Receptor (Agonist) Pituitary LHRH Receptor LHRH Agonist->Pituitary LHRH Receptor (Agonist) stimulates Initial LH/FSH Surge Initial LH/FSH Surge Pituitary LHRH Receptor (Agonist)->Initial LH/FSH Surge Receptor Downregulation Receptor Downregulation Initial LH/FSH Surge->Receptor Downregulation leads to Reduced LH/FSH Secretion Reduced LH/FSH Secretion Receptor Downregulation->Reduced LH/FSH Secretion LHRH Antagonist LHRH Antagonist Pituitary LHRH Receptor (Antagonist) Pituitary LHRH Receptor LHRH Antagonist->Pituitary LHRH Receptor (Antagonist) blocks Reduced Testosterone Production Reduced Testosterone Production Reduced LH/FSH Secretion->Reduced Testosterone Production Inhibition of Cancer Cell Growth Inhibition of Cancer Cell Growth Reduced Testosterone Production->Inhibition of Cancer Cell Growth

Diagram 2: LHRH Agonist vs. Antagonist pathway.

Comparative Efficacy in Prostate Cancer

The following tables summarize key efficacy data from clinical trials of AT-101 and various LHRH-targeting therapies in patients with prostate cancer.

Table 1: Efficacy of AT-101 in Castration-Resistant Prostate Cancer (CRPC)
Trial Name/IdentifierPhasePatient PopulationTreatmentNPSA Response (≥50% decline)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
NCT00107982I/IIChemotherapy-naïve CRPCAT-101 monotherapy238.7% (2/23)Not ReportedNot Reported
Ascenta Therapeutics (2009)IIDocetaxel-refractory CRPCAT-101 + Docetaxel + Prednisone3719% (7/37)Not ReportedNot Reported
NCT00553791IINewly diagnosed metastatic, androgen-dependentAT-101 + ADT5526% (PSA ≤ 0.2 ng/ml at 7 mo)Not ReportedNot Reported

Data sourced from references[6][7][8][9].

Table 2: Efficacy of LHRH Agonists and Antagonists in Prostate Cancer
DrugTrial Name/IdentifierPhasePatient PopulationTreatment ComparisonNMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Goserelin (B1671991) SWOG 9109IILocally advanced (T3/T4)Goserelin + Flutamide (B1673489) -> Prostatectomy55Not Reached (68% at 10 years)7.5 years
Goserelin Bolla et al. (1997)IIILocally advancedRadiotherapy + Goserelin vs. Radiotherapy alone40179% vs. 62% (5-year estimate)85% vs. 48% (5-year disease-free)
Degarelix CS21IIIAll stagesDegarelix vs. Leuprolide610Not ReportedSignificantly longer with Degarelix (p=0.0495)

Data sourced from references[10][11][12].

Table 3: Efficacy of Other Androgen-Targeting Therapies in Metastatic CRPC (mCRPC)
DrugTrial Name/IdentifierPhasePatient PopulationTreatment ComparisonNMedian Overall Survival (OS)Radiographic PFS (rPFS)
Abiraterone Acetate (B1210297) COU-AA-301IIIPost-docetaxel mCRPCAbiraterone + Prednisone vs. Placebo + Prednisone119514.8 vs. 10.9 months5.6 vs. 3.6 months
Enzalutamide (B1683756) AFFIRMIIIPost-docetaxel mCRPCEnzalutamide vs. Placebo119918.4 vs. 13.6 months8.3 vs. 2.9 months
Enzalutamide PREVAILIIIChemotherapy-naïve mCRPCEnzalutamide vs. Placebo171732.4 vs. 30.2 monthsNot Reached vs. 3.9 months

Data sourced from references[13][14][15][16][17][18][19][20][21].

Safety and Tolerability

Table 4: Common Adverse Events (Any Grade)
DrugCommon Adverse Events
AT-101 Diarrhea (43.5%), Fatigue (34.8%), Nausea (21.7%), Anorexia (21.7%), Small intestinal obstruction (21.7%)[6][9]
LHRH Agonists (Leuprolide, Goserelin) Hot flashes, injection site reactions, decreased libido, erectile dysfunction, gynecomastia. Potential for initial tumor flare.
LHRH Antagonists (Degarelix) Injection site reactions, hot flashes, weight gain. No tumor flare.[22][23][24]
Abiraterone Acetate Fatigue, back pain, nausea, constipation, bone pain, arthralgia, fluid retention, edema, hypokalemia.[14]
Enzalutamide Fatigue, diarrhea, back pain, hot flashes, hypertension.[15]

Experimental Protocols

In Vitro Assessment of AT-101 (Gossypol) Induced Apoptosis

Objective: To determine the pro-apoptotic effect of AT-101 on human prostate cancer cells.

Methodology:

  • Cell Culture: Human prostate cancer cell lines (e.g., DU-145) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates for viability assays or larger flasks for apoptosis and protein analysis. After 24 hours, cells are treated with varying concentrations of AT-101 ((-)-gossypol) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[25]

  • Cell Viability Assay (MTT Assay):

    • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • The resulting formazan (B1609692) crystals are solubilized with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.[26]

  • Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treated cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

    • After incubation in the dark, the stained cells are analyzed by flow cytometry.

    • The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells is quantified.[25]

  • DNA Fragmentation Assay:

    • DNA is extracted from treated cells.

    • The DNA is subjected to agarose (B213101) gel electrophoresis.

    • Apoptosis is indicated by a characteristic laddering pattern resulting from internucleosomal DNA cleavage.[27]

cluster_Workflow Experimental Workflow: In Vitro Apoptosis Assay Cell Culture Cell Culture Treatment with AT-101 Treatment with AT-101 Cell Culture->Treatment with AT-101 Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with AT-101->Cell Viability Assay (MTT) Apoptosis Detection (Flow Cytometry) Apoptosis Detection (Flow Cytometry) Treatment with AT-101->Apoptosis Detection (Flow Cytometry) DNA Fragmentation Assay DNA Fragmentation Assay Treatment with AT-101->DNA Fragmentation Assay

Diagram 3: In Vitro Apoptosis Assay Workflow.

Conclusion

AT-101 offers a novel, targeted approach to cancer therapy by directly inducing apoptosis through the inhibition of Bcl-2 family proteins. This mechanism is distinct from the hormonal suppression strategies of LHRH agonists and antagonists. While LHRH-targeting therapies have been a cornerstone of prostate cancer treatment, the development of resistance is a significant clinical challenge. The pro-apoptotic mechanism of AT-101 may provide a therapeutic option for tumors that have become resistant to hormonal manipulations.

The clinical data for single-agent AT-101 in prostate cancer shows modest activity. However, its potential may lie in combination therapies, where it could sensitize cancer cells to other cytotoxic agents or overcome resistance mechanisms. Further research is warranted to identify the patient populations most likely to benefit from AT-101 and to optimize its use in combination with existing and emerging cancer therapies. This guide provides a foundational comparison to inform such future research and development efforts.

References

Awaiting Human Trial Data, A28 Therapeutics' AT-101 Poised to Enter Crowded Liver Cancer Treatment Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Systemic Therapies for Advanced Hepatocellular Carcinoma

The treatment landscape for advanced HCC has evolved significantly in recent years, moving from single-agent tyrosine kinase inhibitors (TKIs) to combination immunotherapy regimens. The following tables summarize the performance of key approved therapies.

Table 1: A28 Therapeutics AT-101 - Clinical Trial Results (Non-HCC Indication)
Drug AT-101 + Chemotherapy
Trial Phase 2 (Metastatic Ovarian Cancer with Liver Metastases)
Patient Population Subset of patients with metastatic ovarian cancer and liver metastases
Overall Response Rate (ORR) 69% (vs. 17% with chemotherapy alone)[3]
Overall Survival (OS) 61% increase in OS[3]
Progression-Free Survival (PFS) Data not available
Notes Data is not from an HCC trial and serves as an indicator of potential efficacy. AT-101 is currently being developed to treat HCC.[2]
Table 2: Comparative Efficacy of First-Line Treatments for Unresectable HCC
Metric Atezolizumab + Bevacizumab Durvalumab + Tremelimumab Sorafenib (B1663141)
Pivotal Trial IMbrave150[5][6]HIMALAYA[7]SHARP[8]
Median Overall Survival (OS) 19.2 months[5][6]16.4 months[7]10.7 months[8]
Median Progression-Free Survival (PFS) 6.9 months[6]3.8 months[7]5.5 months[8]
Objective Response Rate (ORR) 29.8%[5]20.1%[7]9.2% (Partial Response)[2]
Complete Response (CR) 7.7%[5]Data not specified0%[2]

Mechanism of Action and Treatment Workflows

A28 Therapeutics' AT-101 employs a novel mechanism distinct from current HCC therapies. It is a targeted lytic peptide composed of a targeting unit that binds to the LHRH receptor and a lytic peptide that disrupts the cancer cell membrane, leading to rapid cell death.[3][9]

AT101_MoA cluster_cell Cancer Cell (LHRH Receptor Overexpression) cluster_drug AT-101 receptor LHRH Receptor membrane Cell Membrane (Negatively Charged) receptor->membrane 2. Attraction disruption Membrane Disruption membrane->disruption 3. Lysis death Immunogenic Cell Death disruption->death neoantigens Tumor Neoantigen Release death->neoantigens at101 AT-101 (Targeted Lytic Peptide) at101->receptor 1. Binding targeting_domain Targeting Domain (Binds to LHRH Receptor) lytic_domain Lytic Domain (Positively Charged)

Figure 1: Mechanism of Action of A28 Therapeutics' AT-101.

The current treatment paradigm for advanced HCC involves a multi-faceted approach, with immunotherapy combinations now established as the primary first-line option. AT-101, if successful in clinical trials, could offer a new therapeutic option for patients who are ineligible for or progress on current treatments.

HCC_Workflow cluster_first_line First-Line Systemic Therapy cluster_second_line Second-Line and Subsequent Therapies diagnosis Diagnosis of Unresectable Hepatocellular Carcinoma (HCC) atezo_bev Atezolizumab + Bevacizumab diagnosis->atezo_bev Standard of Care durva_trem Durvalumab + Tremelimumab diagnosis->durva_trem Standard of Care tki Tyrosine Kinase Inhibitors (e.g., Sorafenib, Lenvatinib, Cabozantinib, Regorafenib) atezo_bev->tki Upon Progression other_io Other Immunotherapies (e.g., Nivolumab + Ipilimumab) atezo_bev->other_io Upon Progression durva_trem->tki Upon Progression durva_trem->other_io Upon Progression future_therapy Future Potential Option: AT-101 tki->future_therapy other_io->future_therapy

References

Unveiling a Potent Alliance: The Synergistic Effect of AT-101 and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A compelling body of preclinical evidence suggests a powerful synergistic relationship between the Bcl-2 inhibitor AT-101 and Poly (ADP-ribose) polymerase (PARP) inhibitors, offering a promising new avenue for cancer treatment. While direct clinical data on this specific combination is emerging, the mechanistic rationale and supporting data from studies with similar drug combinations strongly indicate a potential for enhanced anti-tumor efficacy. This guide provides a comprehensive overview of the synergistic potential, underlying mechanisms, and proposed experimental frameworks for researchers, scientists, and drug development professionals.

The Rationale for Synergy: A Two-Pronged Attack on Cancer Cells

AT-101, a potent BH3 mimetic, functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family.[1] This inhibition unleashes the cell's natural apoptotic machinery, leading to programmed cell death. PARP inhibitors, on the other hand, cripple the cell's ability to repair single-strand DNA breaks.[2][3] In cancer cells with deficiencies in homologous recombination, a key DNA double-strand break repair pathway, the accumulation of unrepaired DNA damage due to PARP inhibition leads to a state of "synthetic lethality" and subsequent cell death.

The combination of these two classes of drugs creates a formidable anti-cancer strategy. By promoting apoptosis, AT-101 can lower the threshold for cell death induced by the DNA damage accumulation caused by PARP inhibitors. This dual assault on critical cancer survival pathways is hypothesized to result in a synergistic therapeutic effect, proving more effective than either agent alone.

Supporting Evidence: Synergy of a Bcl-2 Family Inhibitor with a PARP Inhibitor

A pivotal study by Liu et al. (2020) demonstrated a significant synergistic effect between the Bcl-2 family inhibitor navitoclax (B1683852) and the PARP inhibitor rucaparib (B1680265) in ovarian cancer models. This study provides a strong preclinical basis for the potential synergy between AT-101, a compound with a similar mechanism of action to navitoclax, and PARP inhibitors. The key findings from this analogous combination are summarized below:

MetricNavitoclax + RucaparibMonotherapy (Navitoclax)Monotherapy (Rucaparib)
Cell Viability Significantly ReducedModerately ReducedModerately Reduced
Apoptosis (Cleaved PARP) Markedly IncreasedSlightly IncreasedSlightly Increased
Synergy Score (Bliss) Positive (Indicating Synergy)N/AN/A

Data is illustrative and based on the findings of Liu et al. (2020). Actual values would be experiment-specific.

Proposed Signaling Pathway and Mechanism of Synergy

The synergistic interaction between AT-101 and PARP inhibitors can be visualized through their impact on distinct but complementary cellular pathways. AT-101 directly engages the intrinsic apoptotic pathway, while PARP inhibitors induce DNA damage that triggers apoptotic signals.

Synergy_Pathway Proposed Synergistic Mechanism of AT-101 and PARP Inhibitors cluster_PARPi PARP Inhibitor Action cluster_AT101 AT-101 Action cluster_Apoptosis Apoptosis Induction PARPi PARP Inhibitor SSB Single-Strand DNA Breaks PARPi->SSB Inhibits Repair DSB Double-Strand DNA Breaks SSB->DSB Replication Fork Collapse DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DSB->Apoptosis Synergistic Enhancement Caspases Caspase Activation DDR->Caspases Triggers AT101 AT-101 Bcl2 Anti-apoptotic Bcl-2 Proteins AT101->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mitochondria Mitochondria BaxBak->Mitochondria Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspases Activates Caspases->Apoptosis

Caption: Proposed synergistic mechanism of AT-101 and PARP inhibitors.

Experimental Protocols for Validating Synergy

To rigorously validate the synergistic effect of AT-101 and a PARP inhibitor (e.g., olaparib, rucaparib), the following experimental protocols are recommended:

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and to assess the synergistic effect on cell proliferation when used in combination.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., ovarian, breast, prostate cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of AT-101, a PARP inhibitor, or a combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values for each drug. Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

Apoptosis Assay

Objective: To quantify the induction of apoptosis following treatment with AT-101, a PARP inhibitor, and their combination.

Methodology:

  • Cell Treatment: Treat cells with the respective drugs at their IC50 concentrations (or other relevant concentrations) for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the observed synergy by examining key proteins in the apoptosis and DNA damage pathways.

Methodology:

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as cleaved PARP, cleaved Caspase-3, γH2AX (a marker of DNA double-strand breaks), and Bcl-2 family members.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates the proposed workflow for investigating the synergistic effect of AT-101 and PARP inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines viability Cell Viability Assay (MTT/CellTiter-Glo) start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis western_blot Western Blot (Cleaved PARP, γH2AX) start->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression Analysis western_blot->protein_quant ci Combination Index (CI) Calculation ic50->ci synergy_confirmation Confirmation of Synergistic Effect ci->synergy_confirmation apoptosis_quant->synergy_confirmation protein_quant->synergy_confirmation

Caption: Proposed experimental workflow for confirming synergy.

Conclusion

The combination of AT-101 and PARP inhibitors represents a highly promising, mechanistically sound strategy for enhancing anti-cancer therapy. The strong preclinical evidence for synergy between a related Bcl-2 inhibitor and a PARP inhibitor provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to validate this synergistic potential and elucidate the underlying molecular mechanisms. Successful confirmation of this synergy could pave the way for novel clinical trials and ultimately provide a more effective treatment option for patients battling a range of cancers.

References

AT-101: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has garnered significant interest in oncology for its ability to induce apoptosis in cancer cells. It functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family. This guide provides a comparative overview of the cytotoxic potency of AT-101 across various cancer types, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity of AT-101

The cytotoxic effect of AT-101 is typically quantified by its half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of the drug required to inhibit 50% of cell growth or induce a half-maximal response, respectively. The following table summarizes the reported IC50 and ED50 values for AT-101 in a range of human cancer cell lines.

Cancer TypeCell LineIC50 / ED50 (µM)Reference
LeukemiaJurkat T1.9 (ED50)[1]
LeukemiaU9372.4 (ED50)[1]
GlioblastomaU-87 MG2.4 (IC50)
GlioblastomaT98G2.7 (IC50)
Non-Small Cell Lung CancerA5492.27 (IC50)
Non-Small Cell Lung CancerH4603.12 (IC50)
Breast CancerMCF-7~10-20 (IC50)
Breast CancerMDA-MB-231~10-20 (IC50)
Prostate CancerLNCaPVaries[2]
Prostate CancerPC-3Varies[3]
Pancreatic CancerPANC-1Varies[4][5]
Pancreatic CancerMiaPaCa-2Varies[4]

Note: IC50 and ED50 values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

Experimental Protocols

The determination of AT-101's cytotoxicity is primarily achieved through in vitro cell viability and apoptosis assays. Below are detailed methodologies for commonly employed experiments.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][7].

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • AT-101 (Gossypol)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[8].

  • Drug Treatment: Prepare serial dilutions of AT-101 in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of AT-101. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution[7].

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Caspase Activity Assay

Apoptosis is a key mechanism of AT-101-induced cell death. The activation of caspases, a family of proteases, is a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • AT-101

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of AT-101 as described in the MTT assay protocol.

  • Caspase Activity Measurement: Following the treatment period, follow the manufacturer's instructions for the specific caspase activity assay kit. This typically involves adding the assay reagent to each well, incubating for a specified time at room temperature to allow for cell lysis and the caspase-dependent luminescent reaction to occur.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of the respective caspase and induction of apoptosis.

Signaling Pathways and Mechanisms of Action

AT-101 exerts its cytotoxic effects primarily by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.

AT-101 Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

AT-101 acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. This prevents these anti-apoptotic proteins from sequestering the pro-apoptotic proteins Bak and Bax. Unbound Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, leading to apoptosis[9][10].

AT101_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bak Bak MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax Bax Bax->MOMP Cytochrome_c Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome MOMP->Cytochrome_c releases AT101 AT101 Bcl2_family Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 AT101->Bcl2_family inhibits Bcl2_family->Bak sequesters Bcl2_family->Bax sequesters Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 activates

AT-101 induced apoptosis pathway.
Involvement of the SAPK/JNK Signaling Pathway

In addition to its direct effects on the Bcl-2 family, AT-101 has been shown to activate the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling pathway. This pathway is a key regulator of cellular responses to stress and can contribute to the induction of apoptosis[1][11][12]. The activation of JNK can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, further promoting apoptosis.

SAPK_JNK_Pathway Cellular_Stress Cellular Stress (e.g., AT-101) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Cellular_Stress->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates & activates JNK JNK (SAPK) MKK4_7->JNK phosphorylates & activates cJun c-Jun JNK->cJun phosphorylates Apoptosis_Proteins Other Apoptosis-related Proteins JNK->Apoptosis_Proteins phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes transcription of pro-apoptotic genes Apoptosis_Proteins->Apoptosis

SAPK/JNK signaling cascade.

Conclusion

AT-101 demonstrates broad-spectrum cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins. The IC50 values vary across different cancer types, suggesting that the sensitivity to AT-101 may be influenced by the specific expression levels of Bcl-2 family members and the status of other signaling pathways, such as the SAPK/JNK pathway. The provided experimental protocols offer a foundation for researchers to further investigate the cytotoxic effects of AT-101 and its potential as a therapeutic agent in diverse cancer contexts.

References

evidence for AT-101's effectiveness in chemoresistant tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AT-101, the R-(-)-enantiomer of gossypol, has emerged as a subject of significant interest in oncology research due to its mechanism of action as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This guide provides a comparative analysis of AT-101's efficacy, particularly in the context of chemoresistant tumors, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Apoptotic Machinery

AT-101 functions as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[1] This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[2][3] In chemoresistant tumors, which often overexpress these anti-apoptotic proteins, AT-101's ability to lower the threshold for apoptosis presents a promising therapeutic strategy.

Below is a diagram illustrating the signaling pathway through which AT-101 induces apoptosis.

AT-101 Mechanism of Action in Apoptosis Induction cluster_0 Mitochondrial (Intrinsic) Pathway AT-101 AT-101 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) AT-101->Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) inhibits Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1)->Pro-apoptotic Proteins (Bax, Bak) inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: AT-101 inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.

Efficacy in Chemoresistant Models: In Vitro and In Vivo Evidence

Studies have demonstrated AT-101's potential to enhance the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines.

In Vitro Studies

A key study investigated the sequential treatment of AT-101 with cisplatin (B142131) in the cisplatin-resistant non-small cell lung cancer (NSCLC) cell line, A549. The results, summarized below, show a significant reduction in the half-maximal inhibitory concentration (IC50) of cisplatin when preceded by AT-101 treatment, indicating a synergistic effect in overcoming chemoresistance.[4]

Treatment GroupCell LineIC50 (μM)Fold-Change in Cisplatin Sensitivity
Cisplatin aloneA5499.5-
Sequential AT-101 (pre-treatment) + CisplatinA5491.158.26
In Vivo Studies

The same study extended its findings to a mouse xenograft model using A549 cells. The in vivo data corroborated the in vitro results, showing that sequential treatment with AT-101 and cisplatin led to a more significant suppression of tumor growth compared to either agent alone.[4] In another study, the combination of AT-101 with docetaxel (B913) in an A549 xenograft model also demonstrated synergistic tumor growth suppression.[5]

Treatment GroupAnimal ModelTumor Growth Inhibition (%)
AT-101 (15mg/kg, p.o., daily) + Docetaxel (8 mg/kg, i.v., weekly)A549 Xenograft55.9
AT-101 aloneA549 Xenograft33.2
Docetaxel aloneA549 Xenograft31.8

Clinical Evidence in Chemoresistant Tumors

Clinical trials investigating AT-101 have yielded mixed results, with some studies showing limited single-agent activity.[6][7] However, a systematic review of 17 trials involving 759 patients suggested a potential benefit when AT-101 is used in combination therapies for specific patient populations.[8] One notable trial combined low-dose AT-101 with docetaxel, fluorouracil, and radiation in patients with gastroesophageal carcinoma, achieving complete responses in 11 out of 13 patients.[8]

TrialCancer TypeCombination TherapyKey Findings
Phase IIGastroesophageal CarcinomaAT-101 + Docetaxel + Fluorouracil + Radiation11/13 patients achieved a complete response.[8]
Phase I/IIRecurrent Small Cell Lung CancerAT-101 + TopotecanStudy stopped early due to not meeting primary endpoints.[6]
Phase IIChemosensitive Recurrent Extensive Stage Small Cell Lung CancerAT-101 (single agent)No objective responses observed.[7]
Phase IAdvanced Solid TumorsAT-101 + Cisplatin + Etoposide (B1684455)Well-tolerated with preliminary anti-tumor activity observed.[9]
Phase IICastrate-Resistant Prostate CancerAT-101 + Docetaxel + PrednisonePSA partial response rate of 67% in 36 patients.[10]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

The following protocol outlines a typical MTT assay used to determine the IC50 values of AT-101 in combination with a chemotherapeutic agent.

Experimental Workflow: In Vitro MTT Assay Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment 24h Incubation Incubation Drug Treatment->Incubation Sequential or Concurrent MTT Addition MTT Addition Incubation->MTT Addition 48-72h Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis OD 570nm

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Culture: Chemoresistant cancer cells (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

  • Drug Treatment:

    • Sequential Treatment: Cells are pre-treated with varying concentrations of AT-101 for a specified duration (e.g., 6 hours) before the addition of the chemotherapeutic agent (e.g., cisplatin).[4]

    • Concurrent Treatment: Cells are treated with both AT-101 and the chemotherapeutic agent simultaneously.

    • Monotherapy: Cells are treated with either AT-101 or the chemotherapeutic agent alone.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined using non-linear regression analysis.

In Vivo Xenograft Model

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: A suspension of chemoresistant cancer cells (e.g., A549) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment groups.

  • Drug Administration:

    • Vehicle Control: Mice receive the delivery vehicle only.

    • Monotherapy: Mice receive either AT-101 (administered orally) or the chemotherapeutic agent (e.g., cisplatin, administered intraperitoneally) alone at predetermined doses and schedules.

    • Combination Therapy: Mice receive both AT-101 and the chemotherapeutic agent, either sequentially or concurrently.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumor weights are measured, and tumor growth inhibition is calculated.

Conclusion

The available evidence suggests that while AT-101 may have limited efficacy as a monotherapy in some chemoresistant cancers, its true potential may lie in its ability to sensitize cancer cells to conventional chemotherapies and radiation. The synergistic effects observed in preclinical models and the promising results from certain combination therapy trials highlight the need for further investigation into optimal dosing schedules, patient selection biomarkers, and combination strategies to fully harness the therapeutic potential of AT-101 in the management of chemoresistant tumors.

References

A Comparative Analysis of Lytic Peptides in Oncology: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer therapeutics is continually exploring novel modalities to overcome the limitations of conventional treatments. Among these, lytic peptides have emerged as a promising class of anti-cancer agents. These naturally occurring or synthetic short-chain amino acid polymers exhibit potent and selective cytotoxicity against malignant cells, often circumventing mechanisms of multi-drug resistance. This guide provides a comparative overview of four prominent lytic peptides—Melittin, Cecropin A, Magainin 2, and LL-37—evaluating their anti-cancer efficacy, delving into their mechanisms of action, and detailing the experimental protocols for their assessment.

Comparative Efficacy of Lytic Peptides

The cytotoxic potential of lytic peptides is a critical determinant of their therapeutic utility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Melittin, Cecropin A, Magainin 2, and LL-37 against various cancer cell lines.

In Vitro Cytotoxicity Data (IC50 Values)
PeptideMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Normal Cells (e.g., Fibroblasts)
Melittin ~5.86 µg/mL[1]~50 µM[2]~2.54 µg/mL[3]Higher IC50, indicating some selectivity[3][4]
Cecropin A Not widely reportedNot widely reportedNot widely reportedNot cytotoxic to normal fibroblasts[5]
Magainin 2 >80 µM[6]~110 µg/mL[7]Cytotoxic, but specific IC50 not consistently reportedNot cytotoxic to normal fibroblasts[4]
LL-37 Pro-proliferative effects reported[8]Pro-proliferative effects reported[8]Not widely reported for cytotoxicityComplex effects, can be pro- or anti-proliferative

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The values presented here are indicative and sourced from the cited literature.

In Vivo Efficacy in Xenograft Models
PeptideAnimal ModelCancer Cell LineTreatment RegimenTumor Growth InhibitionReference
Melittin Nude miceLewis Lung Carcinoma0.5 mg/kg, i.p.~45% reduction in tumor volume[9][10]
Cecropin A Nude miceBladder CancerNot specifiedReduced tumorigenicity[5]
Magainin 2 Nude miceOvarian Tumor50-60 mg/kg, i.p.>100% increase in life span[7]
LL-37 Nude miceGastric CancerNot specifiedInhibition of tumor growth[8]

Mechanisms of Action: A Deeper Dive

Lytic peptides employ diverse strategies to eliminate cancer cells, primarily targeting the cell membrane and inducing programmed cell death. Understanding these mechanisms is pivotal for designing peptides with enhanced specificity and efficacy.

Membrane Disruption

A hallmark of many lytic peptides is their ability to physically disrupt the cancer cell membrane, leading to rapid cell death. This selectivity is attributed to the net negative charge of cancer cell membranes compared to the zwitterionic nature of normal cell membranes. Cationic lytic peptides are electrostatically attracted to the anionic components of the cancer cell surface, such as phosphatidylserine. Three primary models describe this disruptive process[11][12]:

  • Barrel-Stave Model: Peptide monomers insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the pore.

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore lined by both peptides and lipid head groups.

  • Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. At a critical concentration, they disrupt the membrane integrity, leading to the formation of micelles and subsequent cell lysis.

Membrane_Disruption_Models cluster_barrel Barrel-Stave Model cluster_toroidal Toroidal Pore Model cluster_carpet Carpet Model p1 Peptide Monomers m1 Membrane Insertion & Aggregation p1->m1 pore1 Transmembrane Pore Formation m1->pore1 p2 Peptide Monomers m2 Membrane Insertion & Lipid Bending p2->m2 pore2 Toroidal Pore Formation m2->pore2 p3 Peptide Monomers m3 Surface Accumulation (Carpet) p3->m3 lysis Membrane Disruption & Micellization m3->lysis

Figure 1: Mechanisms of membrane disruption by lytic peptides.
Induction of Apoptosis

Beyond direct membrane lysis, many lytic peptides trigger apoptosis, a regulated form of cell death crucial for tissue homeostasis. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas and TNF receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as that induced by membrane-active peptides. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.

Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[13][14][15][16][17].

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LyticPeptide_ext Lytic Peptide DeathReceptor Death Receptor (e.g., Fas) LyticPeptide_ext->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 LyticPeptide_int Lytic Peptide Mitochondria Mitochondrial Stress LyticPeptide_int->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Apoptotic signaling pathways induced by lytic peptides.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment and comparison of lytic peptides. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of lytic peptide B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the lytic peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor efficacy of lytic peptides in a living system.

Workflow:

Xenograft_Model_Workflow A Subcutaneously inject cancer cells into the flank of immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 50-100 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer lytic peptide or vehicle control (e.g., intratumorally, intraperitoneally) C->D E Monitor tumor volume and body weight regularly D->E F Continue treatment for a predetermined period E->F G Sacrifice mice and excise tumors for further analysis (e.g., weight, histology) F->G H Analyze data for tumor growth inhibition and survival G->H

Figure 4: Workflow for an in vivo xenograft tumor model.

Detailed Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS. Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a small volume (e.g., 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice)[18].

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Treatment Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the lytic peptide at a predetermined dose and schedule. The route of administration can be intratumoral, intraperitoneal, or intravenous, depending on the study design[9][10]. The control group should receive the vehicle solution.

  • Efficacy Evaluation: Continue the treatment for a specified period (e.g., 2-4 weeks). At the end of the study, sacrifice the mice, and excise the tumors. Measure the final tumor weight and volume.

  • Data Analysis: Calculate the percentage of tumor growth inhibition using the formula: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Analyze survival data using Kaplan-Meier curves[19].

Conclusion

Lytic peptides represent a versatile and potent class of anti-cancer agents with the potential to address some of the key challenges in oncology, including drug resistance. While peptides like Melittin and Magainin 2 demonstrate broad-spectrum cytotoxicity primarily through membrane disruption and apoptosis induction, others like LL-37 exhibit more complex, context-dependent roles in cancer progression. The comparative data and detailed methodologies presented in this guide are intended to provide a valuable resource for researchers and drug developers in the rational design and evaluation of next-generation lytic peptide-based cancer therapies. Further research focusing on enhancing tumor specificity and improving in vivo stability will be crucial in translating the therapeutic promise of these molecules into clinical reality.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of A28-C6B2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "A28-C6B2" does not correspond to a publicly documented chemical substance, this document provides a comprehensive, generalized procedure for the proper disposal of a hazardous laboratory chemical. These guidelines are based on established safety protocols for handling and disposing of hazardous materials. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with before proceeding with disposal.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.

Hazard Identification and Classification

Prior to disposal, it is critical to understand the hazards associated with this compound. This information is typically found in Section 2 and Section 13 of the chemical's SDS. Based on general protocols for unknown or hazardous compounds, this compound should be managed as hazardous waste until proven otherwise.

Key Hazard Considerations:

  • Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.

  • Reactivity: Potential for hazardous reactions with other substances. Incompatible materials often include strong oxidizing agents and strong bases.[1]

  • Flammability: Risk of ignition and fire.

  • Corrosivity: Potential to cause severe skin burns and eye damage.

  • Environmental Hazard: Toxicity to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound for disposal.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS or a glove compatibility chart for the appropriate material.
Body Protection A lab coat or chemical-resistant apron.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][2] If significant vapors or dusts are expected, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

Experimental Protocol for Waste Collection:

  • Select a Compatible Container: Choose a waste container made of a material compatible with this compound. For many organic compounds, this will be a high-density polyethylene (B3416737) (HDPE) or glass container. The container must have a secure, leak-proof screw-top cap.[3][5]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][5] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound" (no abbreviations).[6]

    • A list of all components and their approximate percentages if it is a mixed waste stream.[6]

    • The date waste was first added.[6]

    • The name and contact information of the responsible researcher or lab supervisor.[6]

    • Appropriate hazard pictograms (e.g., skull and crossbones, flame, corrosion).

  • Collect the Waste:

    • Liquid Waste: Carefully pour the liquid waste into the labeled container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

    • Solid Waste: Collect solid waste, including contaminated materials like gloves, weigh boats, and pipette tips, in a designated, clearly labeled solid waste container.[6]

    • Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous liquid waste.[6] After rinsing and air-drying in a fume hood, and once all hazard labels are defaced or removed, the container may be disposed of as non-hazardous solid waste.[3][6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][4]

Storage of Hazardous Waste

Proper storage of hazardous waste pending pickup is a regulatory requirement.

Storage ParameterRequirement
Location Store in a designated, secure, and well-ventilated satellite accumulation area (SAA) within or near the laboratory.[6]
Containment Use secondary containment, such as a chemically resistant tray or tub, for all liquid waste containers.[3][6] The secondary container must be able to hold 110% of the volume of the largest container within it.
Segregation Store this compound waste away from incompatible materials. Consult the SDS for specific incompatibilities.
Accumulation Time Do not accumulate hazardous waste in the laboratory for more than 180 days (or as specified by institutional and local regulations).
Quantity Limits Do not exceed the maximum allowable volume of hazardous waste in the SAA (typically 55 gallons).

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][3]

Step-by-Step Disposal Plan:

  • Ensure Proper Collection and Labeling: Verify that all waste containers are securely closed and accurately labeled as described in Section 3.

  • Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[3][5][6] Provide them with the necessary information from the waste label.

  • Documentation: Complete any required waste manifests or pickup request forms provided by EHS.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method, such as incineration or chemical neutralization, will be determined by the facility based on the chemical's properties and regulatory requirements.

Logical Workflow for this compound Disposal

G Figure 1. This compound Disposal Workflow A Identify Hazards (Consult SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select & Label Compatible Waste Container B->C D Segregate & Collect Waste (Solid, Liquid, Sharps) C->D Begin Collection E Triple-Rinse Empty Containers Collect Rinsate as Waste D->E F Store Waste Securely (Closed, Secondary Containment) D->F E->F G Contact EHS for Pickup F->G When Full or Time Limit Reached H Complete Waste Manifest G->H I Transfer to EHS for Professional Disposal H->I

Caption: Figure 1. This compound Disposal Workflow

References

Essential Safety and Handling Guide for the Potent Cytotoxic Agent A28-C6B2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "A28-C6B2" is a fictional designation. This guide is a template based on established safety protocols for handling potent, powdered cytotoxic compounds in a research setting.[1][2] Always consult the specific Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for the exact agent you are using.[3][4][5]

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling the cytotoxic agent this compound. Adherence to these guidelines is critical to minimize occupational exposure and ensure a safe laboratory environment.[6]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a potent cytotoxic agent, stringent PPE protocols are mandatory to prevent exposure through skin contact, inhalation, or ingestion.[2][6][7] The following PPE is required for all personnel handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[8]Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer, potentially contaminated layer.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic cuffs.[8]Protects skin and personal clothing from contamination by aerosolized particles or spills.[7]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields. A full-face shield must be worn over safety glasses when there is a risk of splashes.[8]Protects eyes and face from splashes and airborne particles.
Respiratory Protection A fit-tested N95 respirator is required when handling the powdered form of this compound outside of a containment device.Prevents inhalation of hazardous aerosolized drug particles.[9]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Full PPE is required when handling the pure compound, preparing solutions, and managing waste.[1]

Operational Plan: Safe Handling and Preparation

All manipulations of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to control exposure at the source.[2][10][11]

Workflow for Weighing and Solubilizing this compound:

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC) cluster_cleanup Cleanup Phase prep_area 1. Prepare Designated Area (BSC/Containment Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather Materials (Compound, Solvent, Vials, etc.) don_ppe->gather_materials weigh 4. Weigh Powdered this compound gather_materials->weigh Enter BSC dissolve 5. Dissolve in Solvent weigh->dissolve label_vial 6. Label Stock Solution Vial dissolve->label_vial decontaminate 7. Decontaminate Surfaces label_vial->decontaminate Exit BSC dispose 8. Dispose of Waste decontaminate->dispose doff_ppe 9. Doff PPE Correctly dispose->doff_ppe

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.